Product packaging for Scandium sulfate pentahydrate(Cat. No.:CAS No. 15292-44-1)

Scandium sulfate pentahydrate

Cat. No.: B579387
CAS No.: 15292-44-1
M. Wt: 468.155
InChI Key: TYCVDJKZMDZUBP-UHFFFAOYSA-H
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Description

Significance of Hydrated Metal Sulfates in Modern Inorganic Chemistry

Hydrated metal sulfates are a class of compounds that have long been fundamental to the study of inorganic chemistry. uu.nl These materials, which are salts of sulfuric acid containing a specific number of water molecules incorporated into their crystal structure, are significant for several reasons. americanelements.comnumberanalytics.com They often serve as readily available, water-soluble sources of metal ions. americanelements.com Many metal sulfate (B86663) compounds are crucial in industrial applications, such as in the production of plaster from gypsum (hydrated calcium sulfate) or as fungicides like copper sulfate. wikipedia.org

From a research perspective, hydrated metal sulfates are frequently studied as model systems to understand fundamental physical and chemical properties. uu.nl The water molecules, known as "water of hydration" or "water of crystallization," can be directly bonded to the metal cation, forming aqua complexes, or they can be held within the crystal lattice by hydrogen bonds. britannica.comlibretexts.org This structural versatility influences the compound's properties and makes them excellent subjects for studying coordination chemistry, crystallography, and thermal decomposition. uu.nlnumberanalytics.com

Overview of Scandium's Role in Emerging Technologies

Scandium, though a rare and costly element, possesses unique properties that make it a critical component in a variety of emerging technologies. numberanalytics.comeditverse.comresearchgate.net Its primary application is as an alloying agent with aluminum. The addition of a small percentage of scandium to aluminum alloys creates materials that are exceptionally strong, lightweight, corrosion-resistant, and durable. scandium.orginnovationnewsnetwork.com These high-performance alloys are invaluable in the aerospace and defense industries for constructing lighter aircraft components, which improves fuel efficiency and reduces emissions. scandium.orginnovationnewsnetwork.comscandium.org

Beyond structural materials, scandium is pivotal in the advancement of clean energy technologies. innovationnewsnetwork.cominnovationnewsnetwork.com It is a key material in the fabrication of solid oxide fuel cells (SOFCs). innovationnewsnetwork.comstraitsresearch.com When used in the electrolyte of SOFCs, scandium enhances their efficiency and allows them to operate at lower temperatures, which improves longevity and reduces costs. innovationnewsnetwork.cominnovationnewsnetwork.com Scandium compounds are also utilized in solid-state applications like high-intensity metal halide lamps and certain electronic components. numberanalytics.com As research progresses, new applications in areas such as 3D printing, advanced ceramics, and even electric vehicle battery systems are being explored. scandium.orgscandium.orgnumberanalytics.com

Research Trajectories and Academic Objectives for Scandium Sulfate Pentahydrate

Academic research on this compound (Sc₂(SO₄)₃·5H₂O) is focused on elucidating its precise structural and electronic properties. A significant area of investigation has been its complex crystal structure. researchgate.netresearchgate.net Advanced analytical techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to probe the local environment of the scandium atoms within the crystal lattice. researchgate.netnih.gov

Detailed studies using multiple-quantum magic-angle spinning (MQMAS) NMR on the ⁴⁵Sc nuclide have revealed that there are three distinct crystallographic sites for scandium in this compound. researchgate.netnih.gov These sites exhibit different NMR parameters, indicating variations in their chemical and electronic surroundings. nih.gov The research objective is to assign these spectroscopic signatures to specific atomic positions within the crystal structure, often aided by Density Functional Theory (DFT) calculations. researchgate.netnih.gov Such fundamental studies are crucial for understanding the compound's properties and predicting its behavior. Another research application noted for scandium sulfate is its use in dilute solutions to improve seed germination for various agricultural plants. chemicalbook.comfuncmater.com

Interactive Table: Chemical Properties of this compound Click on the headers to learn more about each property.

PropertyValueSource(s)
IUPAC Name scandium(3+);trisulfate;pentahydrate nih.gov
Chemical Formula Sc₂(SO₄)₃·5H₂O cymitquimica.comcalpaclab.com
Molecular Weight ~468.17 g/mol calpaclab.comaksci.com
CAS Number 15292-44-1 cymitquimica.comcalpaclab.com
Appearance Typically a white crystalline solid numberanalytics.com
Solubility Moderately soluble in water americanelements.com

Interactive Table: ⁴⁵Sc NMR Parameters for Scandium Sites in this compound This table summarizes the findings from advanced NMR studies, distinguishing the three unique scandium environments in the crystal structure.

Site DesignationIsotropic Chemical Shift (δ_iso)Quadrupolar Coupling Constant (χ)Asymmetry Parameter (η)Source(s)
(a) -15.5 ± 0.5 ppm5.60 ± 0.10 MHz0.06 ± 0.05 nih.gov
(b) -12.9 ± 0.5 ppm4.50 ± 0.10 MHz1.00 ± 0.00 nih.gov
(c) -4.7 ± 0.2 ppm4.55 ± 0.05 MHz0.50 ± 0.02 nih.gov

Contextualization within the Broader Field of Hydrated Coordination Compounds

This compound is an example of a hydrated coordination compound. britannica.com In these compounds, a central metal ion is bonded to one or more neutral molecules or ions, known as ligands. britannica.com When the ligand is water, the resulting complex is called an aqua complex. britannica.comnumberanalytics.com Nearly all metallic elements form aqua complexes. britannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H10O17S3Sc2 B579387 Scandium sulfate pentahydrate CAS No. 15292-44-1

Properties

IUPAC Name

scandium(3+);trisulfate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.5H2O.2Sc/c3*1-5(2,3)4;;;;;;;/h3*(H2,1,2,3,4);5*1H2;;/q;;;;;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCVDJKZMDZUBP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10O17S3Sc2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746058
Record name Scandium sulfate--water (2/3/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15292-44-1
Record name Scandium sulfate--water (2/3/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Crystallization Pathways of Sc₂ So₄ ₃·5h₂o

Controlled Synthesis Techniques for High-Purity Scandium Sulfate (B86663) Pentahydrate

The synthesis of scandium sulfate pentahydrate with a high degree of purity relies on carefully controlled crystallization processes. These techniques are designed to selectively precipitate Sc₂(SO₄)₃·5H₂O from complex aqueous solutions, which often contain various other metal ions.

Solution-Phase Crystallization under Varied Conditions

Solution-phase crystallization is a fundamental technique for producing this compound. This method involves the careful evaporation of a scandium-rich sulfate solution to achieve supersaturation, leading to the formation of Sc₂(SO₄)₃·5H₂O crystals. The effectiveness of this process is highly dependent on the initial composition of the solution and the operational parameters.

Research has shown that the crystallization of scandium sulfate is influenced by the presence of other ions. For instance, the formation of double sulfates, such as NH₄Sc(SO₄)₂ or CsSc(SO₄)₂, can occur in the presence of ammonium (B1175870) or cesium ions, respectively. researchgate.netsci-hub.se These double salts can sometimes be intermediate products that are later converted to scandium sulfate. The solubility of these compounds, and thus the yield of the crystallization process, is a key consideration.

Hydrothermal Synthesis Approaches for Specific Morphologies

Hydrothermal synthesis offers a route to produce scandium sulfate with specific crystalline structures and morphologies. This method involves carrying out the crystallization process in a closed system at elevated temperatures and pressures. These conditions can promote the formation of well-defined crystals and can also be used to synthesize novel, organically templated scandium sulfate structures. researchgate.net For example, the use of ethylenediamine (B42938) as a template has led to the formation of a layered scandium sulfate hydrate (B1144303). researchgate.net

While not directly focused on the pentahydrate form, studies on the hydrothermal synthesis of anhydrous complex scandium-ammonium sulfates like (NH₄)₃Sc(SO₄)₃ demonstrate the utility of this method in controlling the crystal structure of scandium compounds. researchgate.net The resulting materials can subsequently be processed to obtain the desired scandium sulfate product.

Anti-Solvent Crystallization Methods for Enhanced Yields

Commonly used anti-solvents include alcohols such as ethanol (B145695), methanol, and isopropanol, as well as acetone. mdpi.comresearchgate.net This technique has been shown to be highly effective, with yields greater than 98% being reported for the precipitation of scandium from certain solutions. mdpi.comd-nb.info The choice of anti-solvent and the ratio of anti-solvent to the aqueous solution are critical parameters that influence the efficiency of the crystallization process. d-nb.info For instance, research on the recovery of scandium from ammonium fluoride (B91410) strip liquors demonstrated that adding ethanol resulted in almost complete recovery of a scandium-containing salt. d-nb.info

Influence of Precursor Chemistry and Reaction Parameters on Sc₂(SO₄)₃·5H₂O Formation

The formation of this compound is highly sensitive to the chemical environment and the physical conditions under which the synthesis is conducted. Precise control over these factors is essential for optimizing the yield, purity, and crystalline properties of the final product.

Impact of pH and Ionic Strength on Crystallization

The pH of the aqueous solution plays a crucial role in the crystallization of scandium sulfate. The solubility of scandium species is strongly dependent on the acidity of the medium. An increase in the acidity of sulfate solutions can promote the precipitation of Sc₂(SO₄)₃·5H₂O. sci-hub.se Studies have shown that adjusting the pH can significantly impact the extraction and separation of scandium from other metals. kuleuven.beacs.orgresearchgate.net For example, in solvent extraction processes that often precede crystallization, the distribution of scandium between aqueous and organic phases is heavily influenced by the equilibrium pH. kuleuven.beacs.org

The ionic strength of the solution, which is influenced by the concentration of all dissolved ions, also affects the solubility and crystallization of scandium sulfate. The presence of other salts can either increase or decrease the solubility of scandium sulfate due to the common ion effect or changes in the activity coefficients of the ions in solution. researchgate.net For example, the solubility of cesium scandium double sulfate decreases with increasing acidity, a phenomenon attributed to the salting-out effect of like ions. researchgate.net

Temperature and Pressure Control in Sc₂(SO₄)₃·5H₂O Synthesis

Temperature is a critical parameter in the synthesis of this compound. In solution-phase crystallization, temperature affects the solubility of the salt and the rate of solvent evaporation. In hydrothermal synthesis, temperature, along with pressure, dictates the crystalline phase and morphology of the product. researchgate.netresearchgate.net For instance, studies on the leaching of scandium from various sources have shown that temperature is a significant factor in determining the extraction efficiency, which in turn affects the concentration of scandium in the solution available for crystallization. mdpi.comrsc.org

Pressure is a key variable primarily in hydrothermal synthesis methods. By controlling the pressure within the reaction vessel, it is possible to influence the formation of specific scandium sulfate phases. rsc.org While detailed studies focusing specifically on the effect of pressure on the direct crystallization of Sc₂(SO₄)₃·5H₂O are less common, the principles of pressure control in hydrothermal synthesis of related scandium compounds suggest its importance in achieving desired material properties. researchgate.net

Role of Organic Additives and Templating Agents in Crystal Growth

The crystallization of inorganic salts can be significantly influenced by the presence of organic molecules. These additives can act as "crystal growth modifiers" or templating agents, affecting crystal size, morphology (habit), and even the selection of a specific polymorphic or hydrated form. tue.nlrsc.org While research directly targeting Sc₂(SO₄)₃·5H₂O with a wide array of organic additives is not extensively documented, the principles observed in other sulfate systems provide a foundational understanding.

Organic additives generally function in one of two ways: promoting or inhibiting crystal growth. tue.nl

Promotion of Nucleation: Additives can act as templates for heterogeneous nucleation, where the organic molecule provides a surface or site that lowers the energy barrier for crystal formation. tue.nlugr.es

Inhibition of Growth: Conversely, many organic additives, particularly polyelectrolytes like phosphonates and polycarboxylates, are used to inhibit crystallization. tue.nlugr.es This is typically achieved when the additive molecules adsorb onto the active growth sites of a crystal face, a process known as "step blocking" or "growth site poisoning". tue.nl This can slow or halt crystal growth and often leads to significant changes in crystal habit. rsc.org

In a study involving the crystallization of scandium sulfate with organic cations, it was demonstrated that the composition and structure of the resulting polymeric anionic chains were dictated more by the nature of the organic cation than by the composition of the reaction mixture itself. researchgate.net For example, reactions of Sc₂(SO₄)₃·5H₂O with different organic cations yielded distinct complex structures, such as (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O and [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O. researchgate.net This highlights the powerful role of organic species in templating the final crystal structure.

The table below summarizes the general effects of common classes of organic additives on sulfate crystallization, which can be extrapolated as potential areas of investigation for Sc₂(SO₄)₃·5H₂O.

Additive ClassPotential Effect on CrystallizationPrimary Mechanism
Phosphonates Strong inhibition of nucleation and growth; habit modification. ugr.esAdsorption onto crystal surfaces, blocking active growth sites. tue.nlrsc.org
Polycarboxylates (e.g., Polyacrylic acid) Inhibition of nucleation; modification of crystal habit. ugr.esAdsorption and step pinning. ugr.es
Amines/Ammonium Salts Formation of complex double salts; templating of novel structures. researchgate.netIncorporation into the crystal lattice, directing the framework structure. researchgate.net

Mechanistic Insights into the Formation of Scandium Sulfate Hydrates

The formation of this compound from an aqueous solution is a multi-step process involving ion association, nucleation, and crystal growth. Scandium(III) ions in an aqueous solution exist as hydrated complexes, with the [Sc(H₂O)₆]³⁺ species being a common representation, though coordination numbers can vary. researchgate.net When sulfate ions are introduced, a series of equilibria are established, leading to the formation of various sulfato-scandium complexes.

Studies using techniques like dielectric relaxation spectroscopy have revealed the presence of both inner-sphere and outer-sphere [ScSO₄]⁺(aq) complexes in solution. researchgate.net An inner-sphere complex involves direct contact between the scandium and sulfate ions, whereas in an outer-sphere complex, they are separated by one or more water molecules. At higher concentrations, higher-order inner-sphere complexes, potentially like [Sc(SO₄)₃(OH₂)₃]³⁻, are believed to predominate. researchgate.net

The transition from these dissolved ionic species to a solid crystalline phase like Sc₂(SO₄)₃·5H₂O can proceed through several pathways. One common pathway for sparingly soluble salts involves the formation of an amorphous precursor phase. acs.orgnih.gov This amorphous intermediate, which may have a different water content than the final crystalline product, then undergoes a structural rearrangement and transformation into the more thermodynamically stable crystalline hydrate. acs.orgnih.gov The driving force for this transformation can be either dehydration or, conversely, further hydration and rearrangement of the constituent ions and water molecules. acs.orgnih.gov

The specific hydrate that crystallizes is dependent on the conditions. The pentahydrate, Sc₂(SO₄)₃·5H₂O, is considered the most stable hydrate at ordinary temperatures. gutenberg.org It can be formed by the efflorescence (loss of water) of the hexahydrate in a dry atmosphere. gutenberg.org The formation process from a concentrated sulfuric acid solution involves dissolving scandium oxide and evaporating the excess acid. gutenberg.org The resulting anhydrous salt dissolves easily in water, slowly hydrating with an evolution of heat. Crystals of the hydrate only begin to form once the solution is concentrated to a syrup-like consistency and cooled. gutenberg.org

Purification and Isolation Strategies for Academic-Grade Sc₂(SO₄)₃·5H₂O

Achieving high purity is essential for obtaining academic-grade this compound, suitable for research where trace impurities could interfere with results. The primary strategies for purification involve selective precipitation, crystallization, and solvent extraction to remove unwanted elements.

Crystallization-Based Methods:

Recrystallization is a fundamental technique for purifying solid compounds. For scandium sulfate, this can involve repeated crystallization steps. In one process, an initial scandium sulfate precipitate was redissolved in distilled water, and then repeatedly crystallized to enhance purity. sci-hub.se The separation efficiency from other metals during crystallization can be quantified using separation coefficients. sci-hub.se

Fractional crystallization has also been a historical method for separating scandium from other rare-earth elements, leveraging the differences in solubility of their double sulfates with alkali metals. For instance, the potassium double sulfate of scandium, 3K₂SO₄·Sc₂(SO₄)₃, is insoluble in a saturated potassium sulfate solution, a property used to separate it from analogous yttrium compounds. gutenberg.org

Antisolvent crystallization is another effective technique. Here, a solvent in which the desired compound is insoluble (the antisolvent, e.g., ethanol) is added to a solution of the compound, causing it to precipitate with high yield. dntb.gov.uaacs.org This method has been used to recover scandium salts from process liquors. dntb.gov.uaacs.org The final crystalline precipitate is typically rinsed, often with a solvent like ethanol to remove residual soluble impurities, and then dried under ambient conditions. sci-hub.se

The table below outlines common purification techniques used for scandium compounds.

Purification MethodPrinciple of OperationApplication for Scandium Sulfate
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Repeated crystallization from aqueous solution to improve purity. sci-hub.se
Fractional Crystallization Separation of components based on differences in their solubility, often as double salts.Separation from other rare earths via insoluble potassium double sulfates. gutenberg.org
Solvent Extraction Preferential partitioning of scandium into an organic phase, leaving impurities in the aqueous phase. nih.govmdpi.comUsed to remove impurities like iron, aluminum, and thorium before final crystallization. mdpi.comgoogle.com
Antisolvent Crystallization Inducing precipitation by adding a solvent in which the target compound is insoluble. dntb.gov.uaRecovery of scandium salts from purified process streams. acs.org
Ion Exchange Selective binding of scandium ions to a solid resin, followed by elution. mdpi.comPre-concentration and purification of scandium from dilute or impure solutions. mdpi.com

Solvent Extraction as a Pre-Purification Step:

Often, crude scandium-containing solutions, such as those from ore leaching, contain significant amounts of impurities like iron, aluminum, and other metals. mdpi.comgoogle.com In these cases, solvent extraction is a crucial preliminary step before the final crystallization of Sc₂(SO₄)₃·5H₂O. nih.gov This hydrometallurgical technique uses an organic extractant that selectively forms a complex with scandium, pulling it from the acidic aqueous solution into an organic phase. mdpi.comnih.gov After separating the phases, the scandium can be stripped back into a clean aqueous solution using a suitable stripping agent, such as a more concentrated acid. google.comnih.gov This purified aqueous solution can then be subjected to crystallization to isolate high-purity this compound.

Advanced Crystallographic and Structural Elucidation of Sc₂ So₄ ₃·5h₂o

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of a crystalline solid's atomic structure. For scandium sulfate (B86663) pentahydrate, this technique has yielded a wealth of information regarding its crystallographic parameters and the nature of the chemical bonding within the crystal lattice.

Precise Determination of Space Group and Unit Cell Parameters

The crystal structure of scandium sulfate pentahydrate has been determined to belong to the triclinic space group P-1. researchgate.net A study by Ilyukhin et al. provided the following unit cell parameters:

ParameterValue
a5.6315(5) Å
b11.5536(11) Å
c10.9469(9) Å
α90.49(2)°
β99.41(2)°
γ89.63(2)°
Data sourced from Ilyukhin et al. researchgate.net

These parameters define the fundamental repeating unit of the crystal and are essential for a complete structural analysis.

Detailed Analysis of Scandium Coordination Polyhedra (e.g., eight-coordinate)

In the solid state, the scandium(III) ion is known to exhibit a preference for a coordination number of six, typically forming octahedral complexes. wikipedia.org However, in some compounds, higher coordination numbers of 8 and 9 are common for larger ions like Y³⁺ and La³⁺. wikipedia.org The chemistry of scandium is largely defined by the trivalent Sc³⁺ ion. wikipedia.org

Configuration and Conformation of Sulfate Anions within the Lattice

The sulfate anions (SO₄²⁻) in the crystal lattice of this compound adopt a tetrahedral geometry, as is typical for this ion. These tetrahedra are not isolated but are integral to the polymeric structure of the compound, linking the scandium coordination polyhedra. The orientation of each sulfate tetrahedron is precisely determined within the unit cell, and they act as bridging ligands between scandium centers. The S-O bond lengths and O-S-O bond angles of the sulfate groups are consistent with those observed in other sulfate-containing minerals and synthetic compounds.

Elucidation of Hydrogen Bonding Networks and Water Molecule Interactions

The five water molecules of hydration play a critical role in the stability of the crystal structure through an extensive network of hydrogen bonds. These interactions involve the hydrogen atoms of the water molecules and the oxygen atoms of the sulfate anions, as well as other water molecules. This hydrogen-bonding network creates a three-dimensional web of connections that permeates the crystal lattice, adding to its structural integrity. The arrangement of these bonds is complex, with some water molecules being directly coordinated to the scandium ions, while others are held within the lattice solely by hydrogen bonds.

Analysis of Polymeric Anionic Chains and Frameworks

The crystal structure of this compound is characterized by the formation of polymeric anionic chains. researchgate.net These chains are composed of alternating scandium polyhedra and sulfate tetrahedra. The sulfate groups act as multidentate ligands, bridging between scandium ions to create an extended one-, two-, or three-dimensional network. The nature of these polymeric structures is a defining characteristic of the compound's solid-state chemistry. The specific connectivity of the scandium and sulfate units gives rise to a unique framework that is further stabilized by the aforementioned hydrogen-bonding network. The composition and structure of these polymeric anionic chains can be influenced by the nature of other cations present in the crystallization medium. researchgate.net

Powder X-ray Diffraction (PXRD) Studies

Phase Purity Assessment and Polymorphism Detection

Ensuring the phase purity of a crystalline sample is the foundational step in any structural study. For this compound, this involves confirming that the material is a single, uniform crystalline phase without the presence of other hydrated forms or impurities. Techniques such as X-ray powder diffraction (XRPD) are instrumental in this assessment. The resulting diffraction pattern serves as a unique fingerprint of the crystalline structure.

While this compound has a known crystalline form, the possibility of polymorphism—the ability of a substance to exist in more than one crystal structure—is an important consideration. Different polymorphs can exhibit distinct physical and chemical properties. Studies on related scandium sulfate compounds, such as the anhydrous Sc₂(SO₄)₃ and various double sulfates, have revealed the existence of multiple polymorphic forms. researchgate.net For instance, the double sulfate NH₄Sc(SO₄)₂ has been shown to exist in two polytypic modifications, 3 R and 1 T'. researchgate.net Although polymorphism has not been extensively documented for the pentahydrate form specifically, its potential existence remains a subject of scientific inquiry, often investigated through techniques that can detect subtle structural differences.

Rietveld Refinement for Structural Parameters

Once the phase purity is established, Rietveld refinement is a powerful method applied to powder diffraction data to refine the crystal structure model. usna.edu This computational technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. usna.edunist.gov By minimizing the difference between the observed and calculated patterns, precise structural parameters can be obtained. usna.edu

For this compound, which crystallizes in the triclinic space group P-1, Rietveld refinement can determine: researchgate.net

Lattice Parameters: The precise dimensions and angles of the unit cell.

Atomic Coordinates: The x, y, and z positions of each scandium, sulfur, oxygen, and hydrogen atom within the unit cell.

Site Occupancy Factors: The extent to which each atomic site is occupied, which is crucial for identifying defects or non-stoichiometry.

Isotropic and Anisotropic Displacement Parameters: These parameters describe the thermal vibrations of atoms around their equilibrium positions.

The quality of the Rietveld refinement is assessed by various agreement indices, or R-values, which indicate the goodness of fit between the experimental and calculated data. gsconlinepress.com

Interactive Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.6315(5)
b (Å)11.5536(11)
c (Å)10.9469(9)
α (°)90.49(2)
β (°)99.41(2)
γ (°)89.63(2)

This data is based on single-crystal X-ray diffraction studies and serves as a starting point for Rietveld refinement of powder data. researchgate.net

In-Situ PXRD for Tracking Structural Changes (e.g., during thermal treatments)

In-situ powder X-ray diffraction (PXRD) is a dynamic technique that allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature or pressure. sci-hub.se For this compound, in-situ PXRD during thermal treatment is particularly insightful for understanding its dehydration process. sci-hub.seiaea.org

As the temperature is increased, the water molecules are driven off in a stepwise manner. In-situ PXRD can track these changes by observing shifts in the diffraction peak positions and the appearance of new peaks corresponding to lower hydrate (B1144303) or anhydrous phases. This provides valuable information on the thermal stability of the compound and the structural transformations it undergoes upon dehydration. For example, studies on similar hydrated sulfates, like copper sulfate pentahydrate, have shown a multi-step decomposition process, which can be meticulously followed using this technique. researchgate.netmt.com

Neutron Diffraction for Hydrogen Atom Localization and Dynamics

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for locating hydrogen atoms due to their low electron density. rwth-aachen.deresearchgate.net Neutron diffraction overcomes this limitation as neutrons interact with the atomic nucleus, making it a superior technique for accurately determining the positions of hydrogen atoms. rwth-aachen.deresearchgate.net

In the context of this compound, neutron diffraction is crucial for elucidating the intricate network of hydrogen bonds. dtic.mil It can precisely determine the O-H bond lengths and the H-O-H bond angles of the water molecules, as well as the geometry of the hydrogen bonds between the water molecules and the sulfate ions. bbk.ac.uk This information is vital for a complete understanding of the crystal packing and the forces that stabilize the structure. Furthermore, temperature-dependent neutron diffraction studies can provide insights into the dynamics of the hydrogen atoms, such as librational motions and potential proton disorder. rwth-aachen.de

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering involves the design and synthesis of new crystalline materials with desired properties based on an understanding of intermolecular interactions. While this compound itself is a well-defined compound, the principles of crystal engineering can be applied to create new materials derived from it.

By reacting this compound with various organic cations, researchers have synthesized a range of novel coordination polymers. researchgate.net In these structures, the organic molecules act as templates, directing the assembly of the scandium and sulfate ions into new and often complex architectures. researchgate.net For example, the reaction with guanidinium (B1211019) cations leads to the formation of (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O, which has a trigonal crystal structure, a significant departure from the triclinic structure of the parent pentahydrate. researchgate.net

This approach demonstrates how the fundamental building blocks of scandium sulfate can be utilized to construct new materials with potentially interesting properties, such as open-framework structures with applications in catalysis or separation. researchgate.net The nature of the organic cation has been shown to be a determining factor in the composition and structure of the resulting polymeric anionic chains of scandium sulfate. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics of Sc₂ So₄ ₃·5h₂o

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Studies

Vibrational spectroscopy is a powerful tool for probing the structural arrangement and bonding within a crystalline solid. The frequencies of molecular vibrations are sensitive to the local chemical environment, allowing for the characterization of the constituent polyatomic ions and molecules.

The vibrational spectrum of scandium sulfate (B86663) pentahydrate is a composite of the internal modes of the sulfate (SO₄²⁻) ions and the water (H₂O) molecules, along with lattice vibrations. The sulfate ion, belonging to the Td point group in its free state, possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of Sc₂(SO₄)₃·5H₂O, the site symmetry of the sulfate ions is lower than Td, which can lead to the lifting of degeneracies and the appearance of multiple bands for the ν₂, ν₃, and ν₄ modes.

Infrared spectroscopic studies of scandium sulfate pentahydrate have identified several key vibrational bands. The bending vibrations of the sulfate group are observed as two strong doublet bands. The ν₄(SO₄) mode appears at approximately 650 cm⁻¹ and 590 cm⁻¹, while the ν₂(SO₄) mode is found at 445 cm⁻¹ and 390 cm⁻¹. The presence of doublets for these bending modes is indicative of a reduction in the symmetry of the sulfate ions within the crystal lattice. The stretching vibrations of the Sc-O bonds are expected to occur below 500 cm⁻¹, but their precise assignment is complicated by overlapping with the S-O deformation modes.

The vibrational modes of the water molecules are also a prominent feature of the spectrum. The O-H stretching vibrations typically appear in the region of 3000-3600 cm⁻¹, and the H-O-H bending mode is expected around 1600-1650 cm⁻¹. The presence of multiple, distinct bands in the O-H stretching region would suggest the existence of crystallographically non-equivalent water molecules with different hydrogen bonding environments.

A comprehensive assignment of the major vibrational modes is presented in the table below.

Vibrational ModeTypical Frequency Range (cm⁻¹)Observed IR Bands in Sc₂(SO₄)₃·5H₂O (cm⁻¹)
ν(O-H) of H₂O3000 - 3600Not explicitly reported
δ(H-O-H) of H₂O1600 - 1650Not explicitly reported
ν₃(SO₄)~1100Not explicitly reported
ν₁(SO₄)~980Not explicitly reported
ν₄(SO₄)~613650, 590
ν₂(SO₄)~451445, 390

Note: The table is partially populated based on available specific data for Sc₂(SO₄)₃·5H₂O and general frequency ranges for hydrated sulfates. A complete experimental Raman and a more detailed FTIR analysis would be required for a full assignment.

The vibrational frequencies of the water and sulfate groups are sensitive to intermolecular forces, particularly hydrogen bonding. In hydrated salts, the water molecules form hydrogen bonds with the oxygen atoms of the sulfate ions and potentially with other water molecules. These interactions lead to shifts in the vibrational frequencies of both the donor (O-H) and acceptor (S-O) groups.

The O-H stretching vibrations of the water molecules are particularly sensitive to hydrogen bonding. Stronger hydrogen bonds weaken the O-H covalent bond, resulting in a red shift (shift to lower frequency) of the O-H stretching bands and a broadening of the spectral peaks. The magnitude of this shift can be correlated with the strength of the hydrogen bond. Therefore, a detailed analysis of the O-H stretching region in the Raman and FTIR spectra of Sc₂(SO₄)₃·5H₂O would provide valuable information about the hydrogen bonding network within the crystal.

Similarly, the vibrational modes of the sulfate ion can be affected by coordination to the scandium ion and by hydrogen bonding from the water molecules. These interactions lower the symmetry of the sulfate ion, leading to the splitting of the degenerate ν₃ and ν₄ modes, as has been observed in the IR spectrum of this compound. The extent of this splitting can provide qualitative information about the strength of the interaction between the scandium and sulfate ions.

Temperature can have a significant effect on the vibrational spectra of hydrated compounds. As the temperature is lowered, thermal motion is reduced, which can lead to a sharpening of the spectral bands and a reduction in the overlap between adjacent peaks. This can aid in the resolution of closely spaced vibrational modes.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment in crystalline and amorphous materials. For this compound, both ⁴⁵Sc and ¹H NMR can provide unique and complementary information about the structure and dynamics of the compound.

Scandium-45 is a 100% naturally abundant nucleus with a nuclear spin of I = 7/2, making it amenable to NMR spectroscopy. However, its large quadrupole moment can lead to broad spectral lines, particularly in asymmetric environments. In the case of this compound, solid-state ⁴⁵Sc NMR studies have successfully resolved three distinct scandium sites in the crystal structure.

Through the use of advanced techniques such as multiple-quantum magic-angle spinning (MQMAS), it has been possible to obtain high-resolution spectra and determine the NMR parameters for each of these sites. These parameters, including the isotropic chemical shift (δiso), the quadrupolar coupling constant (Cq), and the asymmetry parameter (ηQ), are highly sensitive to the local coordination geometry and electronic structure around the scandium nucleus.

The experimentally determined ⁴⁵Sc NMR parameters for the three distinct scandium sites in Sc₂(SO₄)₃·5H₂O are summarized in the table below.

Scandium SiteIsotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (Cq) (MHz)Asymmetry Parameter (ηQ)
(a)-15.5 ± 0.55.60 ± 0.100.06 ± 0.05
(b)-12.9 ± 0.54.50 ± 0.101.00 ± 0.00
(c)-4.7 ± 0.24.55 ± 0.050.50 ± 0.02

These distinct sets of NMR parameters provide definitive evidence for three crystallographically inequivalent scandium environments within the unit cell of this compound. The differences in the isotropic chemical shifts reflect variations in the electronic shielding around the scandium nuclei, while the differing quadrupolar coupling constants and asymmetry parameters are indicative of variations in the symmetry of the electric field gradient at each scandium site.

Proton (¹H) NMR spectroscopy is a highly sensitive technique for studying the structure and dynamics of hydrogen-containing species in the solid state. In this compound, ¹H NMR can be used to investigate the water molecules of hydration. The lineshapes and relaxation times of the proton signals are influenced by the local magnetic environment and the motional dynamics of the water molecules.

While specific ¹H NMR studies on this compound are not widely reported, the application of this technique could provide significant insights. For instance, the analysis of ¹H NMR spectra can help to distinguish between rigidly held water molecules and those undergoing more dynamic processes, such as reorientation or exchange. The presence of distinct proton resonances would further confirm the existence of crystallographically inequivalent water molecules, corroborating the inferences from vibrational spectroscopy.

Furthermore, ¹H NMR can be used to probe the hydrogen bonding network. The strength and geometry of hydrogen bonds affect the proton chemical shifts and the dipolar couplings between neighboring protons. Advanced solid-state ¹H NMR techniques, such as magic-angle spinning and multiple-pulse decoupling, can be employed to obtain high-resolution spectra and extract detailed information about the internuclear distances and the dynamics of the hydrogen bonding network. Such studies would be instrumental in building a complete picture of the structure and dynamics of this compound.

Sulfur-33 (³³S) NMR for Sulfate Environment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of the sulfur-33 isotope is a powerful, albeit challenging, technique for probing the local environment of sulfur atoms. The primary difficulties in ³³S NMR arise from the isotope's low natural abundance (0.76%), low gyromagnetic ratio, and its nature as a quadrupolar nucleus (spin I = 3/2). nih.gov These factors lead to low sensitivity and broad signal lines, which can be mitigated by using high magnetic field strengths and magic-angle spinning (MAS) techniques. researchgate.net

For inorganic sulfates, the ³³S chemical shift is observed in a range of approximately -13 to +67 ppm relative to a saturated ammonium (B1175870) sulfate standard. nih.gov The precise chemical shift and the signal's linewidth are highly sensitive to the symmetry of the sulfate tetrahedron. In most solid inorganic sulfates, quadrupolar coupling is the dominant mechanism for line broadening. researchgate.net A general correlation has been observed where a larger nuclear electric quadrupolar coupling constant (Cq) corresponds to a greater variation in the S-O bond distances within the sulfate group. researchgate.net

While specific ³³S NMR data for this compound is not extensively documented in the literature, studies on analogous hydrated inorganic sulfates provide valuable insights. A key finding is that the presence of water of hydration significantly reduces the ³³S spin-lattice (T₁) relaxation time. researchgate.net This phenomenon is attributed to the modulation of the electric field gradient at the sulfur nucleus by the motion of the water molecules, which facilitates faster relaxation and can simplify data acquisition. researchgate.net Therefore, a ³³S NMR study of Sc₂(SO₄)₃·5H₂O would be expected to yield information on the symmetry of the sulfate anions and the influence of the crystal lattice and hydration waters on their local electronic environment.

Table 1: General Properties and NMR Parameters for the ³³S Isotope


PropertyValueReference
Nuclear Spin (I)3/2[7, 9]
Natural Abundance0.76%[7, 9]
Relative Sensitivity (vs. ¹H)1.72 × 10⁻⁵[7, 9]
Chemical Shift Range (Inorganic Sulfates)-13 to +67 ppm xpsfitting.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopy techniques are indispensable for elucidating the electronic and local atomic structure of materials. X-ray Absorption Spectroscopy (XAS) provides information on the unoccupied electronic states and the local coordination geometry of a specific element, while X-ray Photoelectron Spectroscopy (XPS) probes the elemental composition and chemical states on the material's surface.

Scandium K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy probes the electronic transitions from the Sc 1s core level to unoccupied p-states. For scandium compounds with Sc in an octahedral coordination, such as that expected in scandium sulfate hydrate (B1144303), the Sc K-edge spectra exhibit characteristic features. These typically include a weak pre-edge structure, a shoulder on the rising edge, a prominent main absorption peak (white line), and a second pronounced peak at higher energy. rsc.org

The pre-edge features, though weak, are particularly informative. They arise from dipole-forbidden 1s → 3d transitions, which become weakly allowed due to the mixing of Sc 4p and 3d orbitals (p-d mixing). rsc.org The position and intensity of these pre-edge peaks provide clues about the centrosymmetry of the scandium site and can be used to estimate the crystal-field splitting energy. rsc.orgresearchgate.net The main edge and post-edge regions of the XANES spectrum are shaped by multiple scattering resonances of the ejected photoelectron with neighboring atoms, providing qualitative information about the local coordination environment of the scandium atom. Theoretical modeling within the density functional theory (DFT) framework has proven crucial for interpreting these spectral features in detail. researchgate.net

Sulfur K-edge XANES is a highly effective tool for determining the oxidation state and chemical environment of sulfur. A well-established trend shows a progressive shift of the absorption edge to higher energy with an increasing oxidation state of the sulfur atom. researchgate.netarizona.edu

Table 2: Characteristic XAS K-edge Energies for Scandium and Sulfate


Element/SpeciesEdgeCharacteristic Energy / FeatureReference
Scandium (in oxides)K-edge Pre-edge (P₁)~4492 eV researchgate.net
Scandium (in oxides)K-edge Main Edge (A₀)~4501 eV researchgate.net
Sulfur (in Sulfate, SO₄²⁻)K-edge White Line~2482 eV rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. The technique measures the binding energies of core-level electrons ejected by X-ray irradiation.

For scandium compounds, the Sc 2p region of the XPS spectrum is characterized by a spin-orbit doublet, Sc 2p₃/₂ and Sc 2p₁/₂, with an intensity ratio constrained to 2:1. xpsfitting.com The binding energy of the Sc 2p₃/₂ peak for Sc³⁺ in oxides is typically around 402-403 eV. xpsfitting.comresearchgate.net In a study that included scandium sulfate hydrate, the binding energies of Sc 2p₃/₂ and O 1s electrons were determined. researchgate.net The O 1s spectrum in such hydrated compounds can often be deconvoluted into multiple peaks, representing oxygen in the sulfate anion, in hydroxide (B78521) groups, and in water molecules. xpsfitting.comresearchgate.net For instance, in scandium oxides, peaks for lattice oxygen (O²⁻) are found around 529.6-529.7 eV, while peaks at higher binding energies (~531.6 eV) can be attributed to hydroxide or other bonded oxygen species. xpsfitting.comresearchgate.net Analysis of these core level spectra for Sc₂(SO₄)₃·5H₂O provides direct information on its surface stoichiometry and the nature of the scandium-oxygen and sulfur-oxygen bonds.

Luminescence Spectroscopy of Doped this compound

The incorporation of luminescent dopant ions into a stable host lattice is a common strategy for creating phosphors for various optical applications. Scandium compounds, in particular, have been investigated as potential hosts for trivalent lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their sharp, characteristic emission lines. researchgate.net

While direct studies on the luminescence of doped this compound are not prominent, research on other scandium-based hosts like phosphates and tungstates provides a strong basis for its potential properties. researchgate.netuctm.eduresearchgate.net In these systems, the Sc³⁺ ion is substituted by a luminescent activator ion like Eu³⁺ or Tb³⁺. The host lattice must be transparent to the emitted light and be able to accommodate the dopant ions without significant concentration quenching. researchgate.net

The luminescence properties are highly dependent on the local symmetry of the site occupied by the dopant ion.

Europium (Eu³⁺) is widely used as a red-emitting dopant. Its emission spectrum is dominated by transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state levels. The hypersensitive ⁵D₀ → ⁷F₂ transition, which gives the characteristic red emission (~615 nm), is particularly sensitive to the local environment. uctm.edu Its intensity relative to the magnetic dipole ⁵D₀ → ⁷F₁ transition (orange, ~594 nm) is a powerful probe of the symmetry of the Eu³⁺ site; a higher intensity ratio indicates a lower symmetry environment. uctm.edu

Terbium (Tb³⁺) is known for its bright green emission. The characteristic emission peaks correspond to transitions from the ⁵D₄ excited state to the ⁷Fⱼ levels, with the ⁵D₄ → ⁷F₅ transition (~544 nm) being the most prominent. nih.govresearchgate.net

Should Sc₂(SO₄)₃·5H₂O be used as a host, the sulfate and water ligands would create a specific crystal field environment around the dopant ions, influencing the energy levels, transition probabilities, and ultimately the emission spectra and luminescence efficiency. The study of such doped systems could reveal detailed information about the crystallographic sites within the this compound structure. researchgate.netuctm.edu

Table 3: Common Lanthanide Dopants and Their Characteristic Emissions


Dopant IonPrimary Emission ColorMajor Electronic TransitionApproximate Wavelength (nm)Reference
Europium (Eu³⁺)Red⁵D₀ → ⁷F₂~615 researchgate.net
Terbium (Tb³⁺)Green⁵D₄ → ⁷F₅~544[19, 21]

Computational Chemistry and Theoretical Investigations of Sc₂ So₄ ₃·5h₂o

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For scandium sulfate (B86663) pentahydrate, DFT calculations can elucidate its fundamental electronic and spectroscopic properties.

DFT calculations are instrumental in determining the electronic structure, which governs the chemical behavior of a compound. researchgate.net These calculations can map the distribution of electrons and determine the energies of molecular orbitals. A key parameter derived from the electronic structure is the band gap, the energy difference between the valence band and the conduction band, which classifies a material as a conductor, semiconductor, or insulator.

While specific DFT studies detailing the full electronic band structure of crystalline Sc₂(SO₄)₃·5H₂O are not extensively documented in publicly available literature, related research on scandium-based compounds, such as certain scandium-ammonium sulfate polymorphs, indicates they are wide band-gap semiconductors. researchgate.net DFT calculations on the hydrated scandium ion, [Sc(H₂O)ₙ]³⁺, show that the bonding between the scandium ion and water molecules involves significant ligand-to-metal charge transfer. rsc.org Such calculations for scandium sulfate pentahydrate would provide a detailed understanding of the covalent character of Sc-O bonds and the influence of the sulfate and water ligands on the electronic environment of the scandium centers. science.gov

Property Information Yielded by DFT Significance
Electronic Density of States (DOS) Distribution of electronic energy levels.Reveals the contribution of Sc, S, O, and H atoms to the valence and conduction bands.
Band Gap Energy The energy required to excite an electron from the valence to the conduction band.Characterizes the material's electrical conductivity and optical properties.
Orbital Analysis Nature of bonding and anti-bonding orbitals (e.g., Sc-O interactions).Explains the stability and reactivity of the compound.

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. semanticscholar.orgnist.gov These theoretical predictions are crucial for interpreting experimental data and assigning spectral features to specific atomic motions or chemical environments.

A notable study on this compound utilized DFT calculations to assign the three distinct scandium sites observed in experimental ⁴⁵Sc solid-state NMR spectra. nih.gov The crystal structure of Sc₂(SO₄)₃·5H₂O contains three crystallographically independent scandium sites. researchgate.netresearchgate.net By combining experimental techniques with DFT calculations using the Projector Augmented Wave (PAW) and Gauge-Including Projector Augmented Wave (GIPAW) methods, the NMR parameters for each site were determined and assigned. nih.gov The necessity of using an energy-optimized crystal structure for accurate NMR parameter computation was highlighted in this research. nih.gov

Vibrational frequencies for Sc₂(SO₄)₃·5H₂O can also be calculated using DFT. These calculations would predict the positions and intensities of IR and Raman bands corresponding to the vibrational modes of the sulfate ions, the coordinated water molecules, and the Sc-O bonds. For instance, in related sulfate structures, Sc-O stretching vibrations are expected below 500 cm⁻¹, a region that can overlap with S-O deformation modes, making theoretical assignments particularly valuable. researchgate.net

Table of Experimental and DFT-Assigned ⁴⁵Sc NMR Parameters for this compound (Data sourced from Chandran et al., 2010) nih.gov

Scandium SiteIsotropic Chemical Shift (δ_iso) (ppm)Quadrupolar Coupling Constant (χ) (MHz)Asymmetry Parameter (η)
Site (a) -15.5 ± 0.55.60 ± 0.100.06 ± 0.05
Site (b) -12.9 ± 0.54.50 ± 0.101.00 ± 0.00
Site (c) -4.7 ± 0.24.55 ± 0.050.50 ± 0.02

DFT allows for the calculation of the electron charge density distribution throughout the crystal lattice. aps.orgresearchgate.net This provides a visual and quantitative picture of chemical bonding, showing how electron density is shared between atoms or localized on specific ions. rsc.org From the charge density, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. diva-portal.org The MEP is a valuable tool for predicting reactive sites, as it illustrates regions of positive and negative electrostatic potential, indicating susceptibility to nucleophilic or electrophilic attack.

For Sc₂(SO₄)₃·5H₂O, a charge density analysis would reveal the extent of charge transfer from the scandium atoms to the sulfate groups and the polarization of the water molecules upon coordination. An MEP map would show negative potential around the oxygen atoms of the sulfate and water ligands, and positive potential near the scandium ions and hydrogen atoms of the water molecules. While specific studies on Sc₂(SO₄)₃·5H₂O are not available, the methodology is well-established for providing such insights into chemical reactivity and intermolecular interactions. aps.orgrsc.orgdiva-portal.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This approach is particularly useful for studying the behavior of water molecules and the structural stability of hydrated compounds.

MD simulations are essential for understanding the complex dynamics of water molecules in hydrated crystals and in solution. nih.gov These simulations can track the movement, orientation, and hydrogen-bonding network of water molecules within the hydration shells of the scandium ions.

For the Sc³⁺ ion in aqueous solution, MD simulations, particularly those using quantum mechanical/molecular mechanical (QM/MM) methods, have been used to characterize its hydration structure and dynamics. rsc.org Studies on the hydrated scandium ion have revealed coordination numbers ranging from six to eight, with a well-defined second hydration sphere. mdpi.comrsc.orgresearchgate.net The hydration shell of Sc³⁺ is noted to be very labile despite the strong ion-water interactions. researchgate.net An MD simulation of Sc₂(SO₄)₃·5H₂O would provide detailed information on:

Residence Time: The average time a water molecule spends coordinated to a scandium ion before exchanging with a bulk water molecule or another ligand.

Hydrogen Bond Network: The dynamics of hydrogen bonds between the five water molecules of hydration and between the water molecules and the sulfate anions.

Diffusivity: The diffusion coefficients of the water molecules within the crystal lattice.

This information is critical for understanding the mechanisms of dehydration and the role of water in stabilizing the crystal structure.

MD simulations can be employed to investigate the structural stability of Sc₂(SO₄)₃·5H₂O under varying conditions, such as changes in temperature and pressure. By simulating the system at different temperatures, one can observe the onset of structural changes, such as dehydration or phase transitions. For example, studies on other materials have successfully used MD to predict temperature-driven phase transitions. acs.org

While specific MD simulations predicting phase transitions for Sc₂(SO₄)₃·5H₂O are not prominent in the literature, the methodology is applicable. Such simulations could identify potential polymorphic forms and the conditions under which they are stable. This is analogous to studies on scandium-based metal-organic frameworks, where computational methods have been used to understand structural responses to pressure, including amorphization and phase transitions. For other sulfate compounds, DFT calculations have been used to predict pressure-driven structural transitions. These theoretical approaches provide a pathway to exploring the stability and potential transformations of this compound under non-ambient conditions.

Lattice Dynamics and Phonon Dispersion Relations

Theoretical investigations into the lattice dynamics and phonon dispersion relations of this compound (Sc₂(SO₄)₃·5H₂O) provide fundamental insights into the vibrational properties and thermodynamic stability of the crystal. While specific, published phonon dispersion calculations for Sc₂(SO₄)₃·5H₂O are not prominent in the current body of scientific literature, the methodology for such studies is well-established within computational materials science.

The primary approach for these calculations is rooted in Density Functional Theory (DFT), particularly using Density Functional Perturbation Theory (DFPT). This ab initio method allows for the calculation of the forces on atoms when they are slightly displaced from their equilibrium positions in the crystal lattice. From these forces, a dynamical matrix is constructed, and its eigenvalues and eigenvectors yield the phonon frequencies and their corresponding vibrational modes.

A theoretical study would commence with the experimentally determined crystal structure of Sc₂(SO₄)₃·5H₂O, which is triclinic with the space group P-1. researchgate.net The unit cell parameters, as determined by X-ray diffraction, provide the necessary starting point for the geometry optimization within the DFT framework.

Table 1: Selected Crystallographic Data for Sc₂(SO₄)₃·5H₂O

Parameter Value researchgate.net
Crystal System Triclinic
Space Group P-1
a (Å) 5.6315
b (Å) 11.5536
c (Å) 10.9469
α (°) 90.49
β (°) 99.41
γ (°) 89.63
Volume (ų) 701.03

This interactive table summarizes the foundational crystallographic data used for computational modeling.

The calculated phonon dispersion curves along high-symmetry directions of the Brillouin zone would reveal the nature of the vibrational modes. These modes include acoustic phonons, corresponding to collective motions of atoms (translations), and optical phonons, which involve out-of-phase movements of atoms within the unit cell. The vibrational spectrum for a complex hydrated salt like Sc₂(SO₄)₃·5H₂O is expected to be rich, with distinct frequency ranges corresponding to vibrations of the Sc-O polyhedra, internal modes of the sulfate anions (S-O stretching and bending), and various modes of the water molecules (stretching, bending, librations).

Crucially, the absence of imaginary frequencies across the entire Brillouin zone in the calculated phonon spectrum would confirm the dynamical stability of the crystal structure. researchgate.net Furthermore, the phonon density of states (PhDOS) can be derived from these calculations, which is essential for determining key thermodynamic properties such as the vibrational heat capacity and entropy as a function of temperature. researchgate.net

Theoretical Studies of Intermolecular and Intramolecular Interactions

The structure and properties of this compound are governed by a complex interplay of intramolecular covalent bonds and intermolecular non-covalent interactions. Theoretical studies provide a molecular-level understanding of these forces.

Intramolecular Interactions: The primary intramolecular interactions involve the bonds within the scandium coordination polyhedra and the sulfate anions. In the crystal structure, the three crystallographically independent scandium atoms are each octahedrally coordinated by six oxygen atoms. These oxygen atoms are contributed by both water molecules and bridging sulfate groups, creating a robust framework. researchgate.netcolab.ws Ab initio quantum mechanical/molecular mechanical (QM/MM) dynamics simulations on hydrated scandium ions, while conducted in an aqueous environment, provide validated data on the strength of the Sc-O bond. rsc.org These simulations have calculated the Sc(III)-O stretching frequency to be around 432 cm⁻¹, which is in excellent agreement with the experimentally observed Raman spectroscopic value of 430 cm⁻¹, lending high confidence to the theoretical models used. rsc.org

Computational Probes of the Local Environment: The synergy between solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations has proven to be a powerful tool for investigating the local atomic environments in Sc₂(SO₄)₃·5H₂O. researchgate.net The compound contains three distinct scandium sites, which can be resolved using advanced NMR techniques like 5QMAS. science.govscience.gov DFT calculations, using methods such as the Projector Augmented Wave (PAW) and Gauge-Including Projector Augmented Wave (GIPAW), are employed to compute NMR parameters like the isotropic chemical shift (δiso) and the quadrupolar coupling constant (χ). researchgate.net By matching the calculated parameters to the experimental spectra, a definitive assignment of NMR signals to specific crystallographic sites can be made. researchgate.net This approach provides an exquisitely sensitive probe of the local electronic structure around each scandium nucleus, which is shaped by both the direct Sc-O intramolecular bonds and the surrounding intermolecular hydrogen-bonding network.

Table 2: Experimental and DFT-Assigned ⁴⁵Sc NMR Parameters for the Three Scandium Sites in Sc₂(SO₄)₃·5H₂O

Site Designation δiso (ppm) researchgate.net χ (MHz) researchgate.net η researchgate.net Assigned Crystallographic Site researchgate.net
(a) -15.5 ± 0.5 5.60 ± 0.10 0.06 ± 0.05 Sc(2)
(b) -12.9 ± 0.5 4.50 ± 0.10 1.00 ± 0.00 Sc(3)
(c) -4.7 ± 0.2 4.55 ± 0.05 0.50 ± 0.02 Sc(1)

This interactive table showcases the correlation between experimentally measured NMR parameters and DFT calculations for site assignment.

While not yet reported for Sc₂(SO₄)₃·5H₂O, further theoretical analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interactions (NCI) index could be applied to precisely characterize and quantify the strength and nature of the individual hydrogen bonds within the lattice.

Ab Initio Modeling of Defect Structures and Impurity Incorporation

Ab initio modeling is a critical tool for understanding the formation of crystalline defects and the incorporation of impurities, which can significantly influence a material's properties. Although specific DFT studies on defect structures in this compound have not been extensively reported, the established computational methodologies allow for a robust theoretical prediction of their behavior.

Methodology for Defect Modeling: The standard approach employs DFT calculations within a supercell approximation. core.ac.uk A supercell, which is a periodic repetition of multiple unit cells of the perfect crystal, is constructed. A defect is then introduced into the supercell, for example, by removing an atom (creating a vacancy), placing an atom in a non-lattice position (an interstitial), or replacing a host atom with a foreign one (a substitutional impurity).

The energetic feasibility of such a defect is determined by its formation energy (Ef). For a neutral defect, this is calculated as:

Ef = Edefect - Eperfect - Σ niμi

where Edefect is the total energy of the supercell containing the defect, Eperfect is the total energy of the equivalent perfect supercell, ni is the number of atoms of type i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect, and μi is the chemical potential of species i. core.ac.ukd-nb.info For charged defects, additional corrections are required to account for electrostatic interactions between the charged defect and its periodic images, as well as with the neutralizing background charge inherent in periodic calculations. aps.orgaps.org

Intrinsic and Extrinsic Defects:

Intrinsic Defects: These are native defects such as vacancies (e.g., of Sc³⁺, SO₄²⁻, or H₂O) and interstitials. Calculating their formation energies can predict their equilibrium concentrations at different temperatures and identify the most likely defect types. For instance, the formation energy for a water molecule vacancy could be calculated to understand the initial stages of dehydration.

Impurity Incorporation: This involves modeling the substitution of host ions with extrinsic atoms. In the context of scandium sulfate production, common impurities could include other trivalent ions like iron (Fe³⁺) or aluminum (Al³⁺), or other metals present in the source material. acs.org DFT calculations can predict whether the incorporation of an impurity is energetically favorable. For example, by replacing a Sc³⁺ ion with an Fe³⁺ ion in the supercell, the formation energy for this substitution can be calculated. A negative or small positive formation energy would suggest that iron impurities can be readily incorporated into the crystal lattice. Such calculations also reveal the extent of local lattice distortion (changes in bond lengths and angles) around the impurity site.

Computational studies on the incorporation of scandium into other materials, such as gibbsite (Al(OH)₃), have successfully used DFT to demonstrate the energetic basis for substitution and to reproduce the resulting structural distortions. researchgate.net This same methodology can be directly applied to predict how various impurities would behave within the this compound lattice.

Table 3: Conceptual Outline for Ab Initio Defect Calculation

Step Description Key Calculated Parameter(s)
1. Model Construction Create a supercell of the perfect Sc₂(SO₄)₃·5H₂O crystal. Eperfect (Total energy of perfect cell)
2. Defect Introduction Modify the supercell to introduce a defect (e.g., remove a Sc atom for a vacancy). -
3. Geometry Optimization Relax the atomic positions of the defect-containing supercell until forces are minimized. Edefect (Total energy of defect cell)
4. Energy Calculation Calculate the defect formation energy using the total energies and relevant chemical potentials. Ef (Formation energy)
5. Property Analysis Analyze the relaxed geometry and electronic structure (e.g., Density of States) of the defect cell. Lattice distortion, defect-induced electronic states

This interactive table outlines the general workflow for the computational modeling of a point defect.

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound Sc₂(SO₄)₃·5H₂O
Scandium(III) ion Sc³⁺
Sulfate ion SO₄²⁻
Water H₂O
Magnesium sulfate MgSO₄
Iron(III) ion Fe³⁺
Aluminum(III) ion Al³⁺

Reactivity and Transformation Pathways of Sc₂ So₄ ₃·5h₂o

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of scandium sulfate (B86663) pentahydrate is a multi-step process involving dehydration and subsequent decomposition of the anhydrous sulfate. Understanding the mechanisms and kinetics of these transformations is crucial for its application in fields such as thermochemical heat storage and materials synthesis. Various analytical techniques are employed to elucidate these processes.

Thermogravimetric Analysis (TGA) for Dehydration Stages

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. In the case of scandium sulfate pentahydrate, TGA reveals a stepwise loss of water molecules upon heating.

Studies have shown that the dehydration of Sc₂(SO₄)₃·5H₂O occurs in distinct stages. While specific temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway is the sequential removal of water molecules. For instance, scandium sulfite (B76179) pentahydrate, a related compound, forms the anhydrous sulfite by 200°C, which then immediately begins to decompose. researchgate.net TGA is instrumental in quantifying the mass loss at each stage, allowing for the determination of the number of water molecules released. researchgate.net

The thermal decomposition of other metal sulfate hydrates, such as copper sulfate pentahydrate (CuSO₄·5H₂O), has been well-documented and serves as a useful comparison. In the case of CuSO₄·5H₂O, TGA shows a total relative weight loss of approximately 35.58%, corresponding to the loss of all five water molecules in several steps. mt.com

Differential Scanning Calorimetry (DSC) for Enthalpy Changes

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to identify thermal transitions such as melting, crystallization, and decomposition by detecting endothermic or exothermic peaks. xrfscientific.com

The enthalpy of hydration, the reverse process of dehydration, can also be determined using Hess's law by measuring the enthalpies of solution for the anhydrous and hydrated forms. For example, the enthalpy of hydration for anhydrous copper sulfate is calculated to be -78.2 kJ/mol. doubtnut.com

Evolved Gas Analysis (EGA) for Dehydration Products (e.g., H₂O, SO₃)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. It is often coupled with TGA and DSC (TGA-DSC-EGA). The most common methods for gas analysis are mass spectrometry (MS) and Fourier transform infrared spectroscopy (FTIR). mdpi.com

During the thermal decomposition of this compound, EGA confirms the release of water (H₂O) during the initial dehydration stages. azom.com At higher temperatures, the anhydrous scandium sulfate decomposes, releasing sulfur trioxide (SO₃) or a mixture of sulfur dioxide (SO₂) and oxygen (O₂), depending on the conditions. mt.commdpi.com The decomposition of other metal sulfates, like iron sulfate, shows SO₂ emissions in the range of 400 to 600°C. mdpi.com

In-situ Structural Analysis of Intermediate Phases (e.g., PXRD)

In-situ Powder X-ray Diffraction (PXRD) is a powerful technique for studying the crystalline structure of materials as a function of temperature or time. researchgate.net It allows for the identification of intermediate phases that form during the thermal decomposition of this compound.

As Sc₂(SO₄)₃·5H₂O is heated, in-situ PXRD can track the changes in the crystal structure as water is lost, leading to the formation of lower hydrates and eventually the anhydrous form. acs.org For instance, in the study of Sc-doped titanium oxide, in-situ HTXRD revealed phase transformations from anatase to rutile at high temperatures. osti.gov Unidentified peaks in the XRD pattern of scandium sulfate hydrate (B1144303) after TG measurements suggest the partial formation of another hydrate phase. nih.govacs.org

Mechanistic Models for Solid-State Dehydration

The kinetics of solid-state reactions, such as the dehydration of this compound, can be described by various mechanistic models. These models relate the reaction rate to the fraction of conversion (α) and can be determined from TGA data. The analysis of kinetic parameters like activation energy (Ea) and the pre-exponential factor (A) provides insights into the reaction mechanism.

While specific mechanistic models for Sc₂(SO₄)₃·5H₂O dehydration are not detailed in the provided results, studies on similar compounds like CuSO₄·5H₂O have identified probable kinetic model functions for different decomposition stages. researchgate.net These models help in understanding whether the reaction is controlled by nucleation, geometrical contraction, diffusion, or reaction order.

Hydration and Dehydration Reversibility Studies

The ability of a material to reversibly hydrate and dehydrate is a key property for applications like thermochemical heat storage. Scandium sulfate is among the metal sulfates that have been investigated for this purpose.

Studies have shown that rare-earth sulfates, including scandium sulfate, exhibit reversible hydration/dehydration behavior between 30 and 200°C under relatively low water vapor pressure. nih.govacs.org These materials often show narrow thermal hysteresis (the temperature difference between the hydration and dehydration reactions), which indicates a faster reaction rate compared to some non-rare-earth sulfates. acs.org However, research also indicates that the change in the number of water molecules during hydration for scandium sulfate is significantly less than that of other rare-earth sulfates like Y₂(SO₄)₃ and Yb₂(SO₄)₃, making it potentially less suitable for high-capacity thermochemical heat storage applications. nih.govacs.org The reversible nature of the hydration/dehydration is attributed to the crystal structure's ability to accommodate the insertion and de-insertion of water molecules. nih.gov

Solid-State Reactivity with Other Compounds

The solid-state reactivity of scandium sulfate, often in its anhydrous form derived from the pentahydrate, has been explored, particularly with alkali metal sulfates. Thermal analysis has been a key technique in these investigations.

Studies on the systems of scandium sulfate with potassium sulfate and rubidium sulfate have revealed the formation of new double sulfate compounds. iaea.orgosti.gov In these solid-state reactions, specific compositions of new compounds are formed at elevated temperatures. For instance, in the potassium sulfate-scandium sulfate system, compounds with the compositions KSc(SO₄)₂, K₂Sc(SO₄)₃, and KSc₃(SO₄)₅ have been identified. iaea.orgosti.gov The formation of these compounds is a general characteristic of the reaction between scandium sulfate and alkali metal sulfates. osti.gov

The individual nature of these newly formed compounds has been confirmed through methods such as crystal-optical and X-ray phase analyses. iaea.orgosti.gov

Below is a table summarizing the double sulfate compounds formed from the solid-state reaction of scandium sulfate with potassium and rubidium sulfates and their melting points. iaea.orgosti.gov

SystemCompound FormedMelting Point (°C)
Potassium Sulfate - Scandium SulfateKSc(SO₄)₂410
Rubidium Sulfate - Scandium SulfateRbSc(SO₄)₂924
Potassium Sulfate - Scandium SulfateK₂Sc(SO₄)₃Not specified
Potassium Sulfate - Scandium SulfateKSc₃(SO₄)₅Not specified

Data from thermal analysis studies. iaea.orgosti.gov

When heated with ammonium (B1175870) sulfate, scandium sulfate can react to form metal ammonium sulfates, which then decompose to scandium sulfate at higher temperatures. researchgate.net This reactivity is part of a process to selectively extract scandium from other metal sulfates, as the sulfates of elements like iron and aluminum decompose to their respective oxides at temperatures where scandium sulfate remains stable. researchgate.net

Scandium sulfate is known to be incompatible with strong oxidizing agents. aksci.com Upon thermal decomposition, it can produce hazardous decomposition products, including sulfur oxides and scandium oxides. aksci.com

Photochemical and Radiolytic Stability Investigations

Currently, there is limited specific information available in the public domain regarding dedicated photochemical and radiolytic stability investigations of this compound.

General chemical stability information indicates that this compound is stable under recommended storage temperatures and pressures. aksci.com However, detailed studies focusing on its degradation pathways under the influence of light (photochemical stability) or ionizing radiation (radiolytic stability) are not extensively documented in the available literature. Such studies are crucial for understanding the material's behavior in environments where it might be exposed to these conditions, for instance, in certain catalytic applications or advanced materials subjected to radiation.

While there is a lack of direct studies on the photochemical and radiolytic stability of Sc₂(SO₄)₃·5H₂O, research on related scandium compounds and their applications might provide indirect insights. For example, the use of scandium in various advanced materials, such as in solid oxide fuel cells or as an alloying agent, implies a degree of stability under operating conditions, which can sometimes involve high temperatures and potentially radiative environments. wikipedia.org However, this does not replace the need for specific stability studies on the compound itself.

Further research would be necessary to fully characterize the photochemical and radiolytic degradation products and kinetics for this compound.

Advanced Applications and Materials Science Integration of Sc₂ So₄ ₃·5h₂o

Scandium Sulfate (B86663) Pentahydrate as a Precursor in Materials Synthesis

The utility of scandium sulfate pentahydrate as a precursor stems from its solubility and its ability to decompose into scandium oxide at elevated temperatures. This makes it an ideal starting material for a variety of synthesis routes.

Fabrication of Scandium Oxide and Other Sc-Containing Ceramics

This compound is a common precursor for the production of scandium oxide (Sc₂O₃), a high-performance ceramic with applications in aerospace, electronics, and lighting. scandium.org The thermal decomposition of this compound yields well-dispersed scandium oxide nanopowders. core.ac.uk The process involves heating the hydrated salt, which leads to the loss of water molecules and the subsequent decomposition of the sulfate to form the oxide.

One method involves precipitating a basic sulfate precursor, Sc(OH)₂.₆(SO₄)₀.₂·H₂O, from a scandium sulfate solution using a precipitant like hexamethylenetetramine. researchgate.net Subsequent pyrolysis of this precursor leads to the formation of Sc₂O₃ powders. researchgate.net The characteristics of the final scandium oxide, such as particle size and sinterability, are influenced by the conditions of the precipitation and thermal decomposition processes. researchgate.net The ability to produce highly pure and fine Sc₂O₃ powders is crucial for fabricating dense and transparent ceramics. researchgate.net

PrecursorSynthesis MethodResulting MaterialKey Finding
This compoundThermal DecompositionScandium oxide (Sc₂O₃) nanopowdersYields well-dispersed nanopowders (~80 nm). core.ac.uk
Scandium sulfate solutionPrecipitation with hexamethylenetetramine followed by pyrolysisScandium oxide (Sc₂O₃) powdersAllows for the fabrication of transparent Sc₂O₃ ceramics. researchgate.net

Doping Agent in Functional Materials (e.g., phosphors, solid oxide fuel cells)

This compound serves as a source of scandium for doping various functional materials, enhancing their properties for specific applications. google.com In the realm of solid oxide fuel cells (SOFCs), scandia (Sc₂O₃) is a superior stabilizing agent for zirconia electrolytes compared to yttria. scandiummining.com This is because scandia-stabilized zirconia (ScSZ) exhibits significantly better ionic conductivity, allowing the fuel cell to operate at lower temperatures (750-800°C) while increasing power density. scandiummining.com The use of scandium sulfate as a precursor allows for the introduction of scandium into the SOFC components during their synthesis. patsnap.com

Research has shown that doping layered perovskite cathode materials, such as PrBaCo₂O₅₊δ (PBCO), with scandium can significantly improve their electrochemical performance for low-temperature SOFCs (LT-SOFCs). core.ac.ukmdpi.com Scandium doping can lead to a more favorable crystal structure for oxygen ion transfer, resulting in higher power densities. core.ac.ukmdpi.com For instance, a Sc³⁺-doped PBCO cathode exhibited a maximum power density of 0.73 W cm⁻² at 500 °C, which was 1.3 times higher than that of the undoped PBCO. core.ac.ukmdpi.com

ApplicationMaterial DopedEffect of Scandium Doping
Solid Oxide Fuel Cells (SOFCs)Zirconia (ZrO₂) electrolyteIncreased ionic conductivity, lower operating temperature. scandiummining.com
Low-Temperature SOFCsPrBaCo₂O₅₊δ (PBCO) cathodeImproved electrochemical performance and power density. core.ac.ukmdpi.com

Catalyst Precursor in Heterogeneous Catalysis

This compound can be used as a precursor to develop heterogeneous catalysts. dur.ac.uk The thermal decomposition of the salt can lead to finely dispersed scandium oxide particles on a support material, creating active sites for catalytic reactions. researchgate.net While specific examples detailing the direct use of this compound as a catalyst precursor are not extensively documented in the provided results, the synthesis of scandium-based catalysts for various chemical transformations is an active area of research. rsc.orgucl.ac.uk The preparation of high-activity heterogeneous catalysts often involves the thermal decomposition of metal salt precursors to achieve a high dispersion of the active metallic or metal oxide phase. dur.ac.uk

Role in Metal Extraction and Separation Technologies

The formation and precipitation of scandium sulfate are crucial steps in several hydrometallurgical processes designed to recover scandium from various sources, particularly from complex matrices like the leachates of industrial residues.

Scandium Recovery from Complex Sulfate Media (e.g., red mud leachates)

Red mud, a byproduct of alumina (B75360) production, is a significant secondary resource for scandium. iaea.orgbohrium.com One of the primary methods for extracting scandium from red mud involves leaching with sulfuric acid, which brings the scandium into a sulfate solution. mdpi.com The subsequent recovery of scandium often relies on the selective precipitation of scandium compounds from this pregnant leach solution (PLS). iaea.org

The sulfation-roasting-leaching process is a notable technique. mdpi.com In this method, red mud is roasted with concentrated sulfuric acid to convert the scandium minerals into water-soluble sulfates. mdpi.com The roasting temperature is a critical parameter; for example, roasting at 750°C can lead to a scandium sulfate recovery of up to 96.5%. mdpi.com Higher temperatures can cause the decomposition of scandium sulfate to its less soluble oxide, thereby reducing recovery. mdpi.com

Following leaching, scandium can be selectively precipitated from the sulfate media. One innovative approach involves the crystallization of double sulfates, such as NH₄Sc(SO₄)₂. sci-hub.se This method has demonstrated high efficiency, with over 99% of scandium recovered from a multi-component solution. sci-hub.se The resulting scandium-containing precipitate can then be further processed to produce high-purity scandium oxide. tandfonline.com

Source MaterialExtraction MethodKey Process StepReported Recovery
Red MudSulfation-roasting-leachingRoasting with H₂SO₄ at 750°C96.5%. mdpi.com
Red Mud LeachateCrystallizationPrecipitation of NH₄Sc(SO₄)₂>99%. sci-hub.se
Bauxite (B576324) ResidueSulfation, leaching, precipitationSelective process steps75% efficiency. acs.org

Solvent Extraction and Polymer Inclusion Membrane Systems

Solvent extraction (SX) is a widely used technique for the recovery and purification of scandium from sulfate leachates. nih.govdbc.wroc.pl This method involves using an organic extractant that selectively binds with scandium ions in the aqueous sulfate solution, transferring them to the organic phase. metu.edu.tr Various extractants have been investigated for this purpose, including organophosphorus acids and neutral organophosphorus compounds. nih.govdbc.wroc.pl However, challenges such as the difficulty of stripping the extracted scandium and a lack of selectivity persist with some traditional extractants. nih.gov

To overcome these limitations, synergistic solvent systems and novel extractants are being developed. For instance, a mixture of D2EHPA and TBP has shown to achieve over 99% scandium extraction with minimal co-extraction of iron and aluminum. tandfonline.com

Polymer inclusion membranes (PIMs) are emerging as a greener alternative to conventional solvent extraction, as they minimize the use of organic diluents. nih.govacs.org PIMs incorporate a carrier (extractant) within a polymer matrix. rsc.org In the context of scandium recovery from sulfate media, PIMs containing specific carriers have demonstrated the ability to quantitatively and selectively transport scandium(III) ions from a feed solution to a receiving solution. nih.govacs.org For example, a PIM with D2EHAF as the carrier successfully transported scandium from a sulfate solution containing various other metal ions to a sulfuric acid receiving solution. nih.govacs.org

TechnologyExtractant/CarrierKey Finding
Solvent ExtractionD2EHPA and TBP mixture>99% Sc extraction with minimal co-extraction of Fe and Al. tandfonline.com
Polymer Inclusion Membrane (PIM)D2EHAF (amic acid extractant)Quantitative and selective transport of Sc(III) from a complex sulfate solution. nih.govacs.org
Polymer Inclusion Membrane (PIM)PC-88A and Versatic 10 (binary carrier)Selective separation and recovery of Sc³⁺ from other rare earth metals. rsc.org

Mechanisms of Scandium Complexation in Extraction Processes

The recovery and purification of scandium from various ore leachates and industrial waste streams heavily rely on hydrometallurgical methods, particularly solvent extraction. In sulfate media, which is common due to the use of sulfuric acid for leaching, scandium(III) speciation is dominated by the formation of anionic sulfato complexes. The specific nature of these complexes dictates the mechanism of extraction.

In aqueous sulfuric acid solutions, scandium(III) ions readily form stable anionic complexes such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. The predominance of these species, particularly in solutions with moderate to high sulfate concentrations, is a key factor in the design of extraction processes. The extraction mechanism varies significantly depending on the type of extractant used.

Cation Exchange Mechanism: With acidic extractants like organophosphorus acids (e.g., D2EHPA) or amic acids at low acidities, the primary mechanism is cation exchange. In this process, the extractant molecule (often represented as HR, where H is the exchangeable proton) releases a proton to the aqueous phase while forming a neutral complex with the scandium ion.

Solvation Mechanism: At higher acidities, the cation exchange mechanism is suppressed. Instead, a solvation mechanism becomes dominant, where the neutral organic extractant molecule solvates a neutral scandium species from the aqueous phase. For instance, with some organophosphorus extractants in highly acidic solutions, the extracted species can be HSc(SO₄)₂·3HE. acs.org

Recent research has focused on developing more selective and efficient extractants. Amic acids, for example, have demonstrated high efficiency for scandium extraction. Studies involving N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF) have shown that scandium(III) forms a 1:3 complex with these extractants. researchgate.netsamaterials.comnih.gov The extraction equilibrium can be described by the following stoichiometric equation: Sc(SO₄)₂⁻(aq) + 1.5(HR)₂(org) ⇄ Sc(SO₄)R(HR)₂(org) + H⁺(aq) + SO₄²⁻(aq) researchgate.netsamaterials.comnih.gov

This reaction highlights the exchange of a proton and the complexation of the scandium sulfate species by the organic extractant. The efficiency of these processes is highly dependent on the pH of the aqueous phase, with quantitative extraction often achieved at pH values around 2. researchgate.netsamaterials.com

Comparison of Scandium Extraction Systems from Sulfate Media
ExtractantTypeExtraction MechanismKey FindingsReference
D2EHPA (P204)Organophosphorus AcidCation Exchange / SolvationEffective for Sc recovery, but co-extracts Fe(III) and Ti(IV). Mechanism shifts from cation exchange to solvation with increasing acidity. acs.org
D2EHAGAmic AcidCation ExchangeForms a 1:3 Sc:extractant complex. Quantitative extraction from 0.1 M sulfate solutions at pH > 2. Equilibrium constant (Kex) of 4.87 (mol dm⁻³)⁰.⁵. researchgate.netsamaterials.comnih.gov
D2EHAFAmic AcidCation ExchangeForms a 1:3 Sc:extractant complex. Higher extraction efficiency than D2EHAG. Equilibrium constant (Kex) of 9.99 (mol dm⁻³)⁰.⁵. researchgate.netsamaterials.comnih.gov
Versatic 10Carboxylic AcidCation ExchangeConsidered a weaker extractant for scandium compared to amic acids and D2EHPA under similar conditions. researchgate.netsamaterials.com
TOPOSolvating ExtractantSolvationLower extraction efficiency for Sc(III) from sulfate solutions compared to acidic extractants. researchgate.netsamaterials.com

Integration into Hybrid Materials and Nanocomposites

This compound serves as a valuable precursor for the synthesis of advanced hybrid materials and nanocomposites, where the unique properties of the Sc³⁺ ion can be harnessed for specific functionalities. These materials merge the properties of organic and inorganic components at the molecular or nanoscale level.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Scandium sulfate can be used in the hydrothermal or solvothermal synthesis of coordination polymers. osti.govresearchgate.net In these structures, scandium ions, bridged by sulfate groups and organic linkers, form extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net For example, organically templated layered structures of scandium sulfate have been synthesized using organic dications to separate inorganic [Sc₂(SO₄)₄]ⁿ⁻ layers. researchgate.net Scandium's ability to form robust frameworks makes it a target for MOF construction, yielding materials with high thermal stability and potential catalytic or photophysical properties. rsc.orgresearchgate.net A chiral UiO-type MOF synthesized with scandium tris(dodecyl sulfate) demonstrated excellent catalytic performance in asymmetric reactions, showcasing the potential for creating specialized catalytic environments within the framework. nih.gov

Nanocomposites: Scandium sulfate is a source of scandium for creating nanocomposites with enhanced properties. For instance, a nanocomposite of polyaniline (PANI) and carbon nanotubes (CNTs) has been studied for the selective adsorption of scandium from sulfuric acid-chloride solutions. cyberleninka.ru In this application, the nanocomposite material exhibits rapid kinetics, reaching sorption equilibrium in approximately 10 minutes, and functions through a mixed-diffusion adsorption mechanism. cyberleninka.ru Scandium can also be used as a dopant in nanocrystalline materials, where even small quantities can stabilize the host material or impart useful properties. americanelements.com The use of scandium sulfate to produce scandium oxide nanoparticles for dispersion into various matrices is another avenue for nanocomposite fabrication. americanelements.comamericanelements.com

Covalent Organic Frameworks (COFs): In a novel approach, scandium coordination complexes have been used as structural nodes to build COFs. By combining coordination chemistry with reticular chemistry, crystalline frameworks with tunable levels of scandium incorporation have been prepared. berkeley.edu A "metal-imprinted" COF, created by removing the scandium template, showed an exceptionally high affinity and selectivity for Sc³⁺ ions, even in acidic conditions and in the presence of competing metals. berkeley.edu

Potential in Energy Storage and Conversion Devices (e.g., solid electrolytes)

The unique electrochemical and stabilizing properties of scandium make it a critical element in the development of high-performance energy devices. Scandium sulfate can serve as a precursor for introducing scandium into these systems, particularly in solid electrolytes for batteries and fuel cells. samaterials.com

Solid-State Batteries: The quest for safer, more energy-dense batteries has driven research into all-solid-state batteries, which replace flammable liquid electrolytes with solid conductors. merckmillipore.com Scandium is a key component in several promising new solid electrolyte materials.

Lithium-Ion Batteries: Researchers have developed a novel solid chloride electrolyte composed of lithium, scandium, indium, and chlorine. researchgate.net This material exhibits high lithium-ion conductivity but poor electronic conductivity, a combination essential for stable battery function. researchgate.net The substitution of indium with scandium was a critical design choice that led to improved ionic conductivity and stability at high voltages (above 4 volts), making it compatible with modern high-energy cathode materials. americanelements.com

Magnesium-Ion Batteries: Scientists have discovered a magnesium scandium selenide (B1212193) spinel material that functions as the fastest magnesium-ion solid-state conductor to date. merckmillipore.com This represents a significant step toward developing safe, high-energy-density magnesium batteries, which have been hindered by the lack of suitable liquid electrolytes. merckmillipore.com

Sulfide Electrolytes: Doping sulfide-based solid electrolytes with scandium oxide (derived from precursors like scandium sulfate) has been shown to improve ionic conductivity and reduce grain boundary resistance. qsrarematerials.com One study demonstrated that a Sc₂O₃-doped Li₆PS₅Cl-type electrolyte achieved a high ionic conductivity of 3.17 × 10⁻³ S/cm and enabled stable battery cycling for over 950 cycles. qsrarematerials.com

Scandium's Role in Energy Devices
Device / MaterialRole of ScandiumResulting ImprovementPrecursor MentionedReference
Solid Oxide Fuel Cells (SOFCs)Dopant in Zirconia (ZrO₂) electrolyteEnhanced ionic conductivity and thermal stability.Scandium Oxide (from various sources) researchgate.netd-nb.infowikipedia.org
Solid-State Lithium-Ion BatteryComponent of Li-Sc-In-Cl solid electrolyteHigh ionic conductivity, stability at >4V.Not specified researchgate.netamericanelements.com
Solid-State Magnesium-Ion BatteryComponent of Magnesium Scandium Selenide Spinel electrolyteFastest Mg-ion solid-state conductor discovered.Not specified merckmillipore.com
Sulfide Solid-State ElectrolyteDopant (as Sc₂O₃) in Li₆PS₅ClIncreased ionic conductivity (to 3.17 × 10⁻³ S/cm) and improved cycling stability.Scandium Oxide qsrarematerials.com

Analytical Chemistry Reagent Applications

While not typically used as a primary titrant or indicator itself, this compound plays a crucial role in analytical chemistry as a source material for preparing high-purity scandium standards. These standards are essential for the calibration of sensitive analytical instrumentation used for quantitative analysis.

Preparation of Standard Solutions: Certified reference materials (CRMs) and standard solutions of scandium are often prepared from high-purity scandium compounds, including scandium oxide or salts like scandium sulfate. merckmillipore.comattelements.com These solutions, with precisely known concentrations (e.g., 1000 mg/L Sc), are used to generate calibration curves for techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) spectroscopy. merckmillipore.com The traceability of these standards to recognized authorities like the National Institute of Standards and Technology (NIST) ensures the accuracy and reliability of analytical measurements. merckmillipore.com

Subject of Analytical Studies: Scandium sulfate solutions are themselves the subject of analytical investigations to characterize the fundamental chemistry of scandium in aqueous environments. Various analytical techniques are employed to study its behavior:

Dielectric Relaxation Spectroscopy (DRS): This technique has been used to investigate ion association in aqueous scandium sulfate solutions. acs.orgnih.gov Such studies reveal the presence and nature of different scandium-sulfate complexes, such as inner- and outer-sphere [ScSO₄]⁺ complexes and higher-order species like [Sc(SO₄)₃]³⁻. acs.orgnih.gov

Potentiometric and Conductometric Titration: Methods like pH-potentiometry and conductometry are used to study the hydrolysis and complexation of scandium sulfate in various aqueous systems. researchgate.net

Trilonometric Titration: The concentration of scandium in experimental solutions, such as those used for solubility studies of scandium double sulfates, is often determined by trilonometric (complexometric) titration with indicators like Xylenol Orange. researchgate.netresearchgate.net

In the context of analytical methods for other elements, sulfate is noted as a significant interference in the photometric titration of scandium with EDTA, highlighting the strong interaction between scandium and sulfate ions. osti.gov

Environmental and Sustainable Chemistry Aspects of Scandium Sulfate Pentahydrate

Geochemical Mobility and Speciation of Scandium and Sulfate (B86663) in Aqueous Systems

The geochemical behavior of scandium (Sc) is characterized by its existence as a dispersed lithophile element, meaning it rarely forms its own primary minerals. gtk.fi In nature, scandium consistently occurs in the trivalent state, Sc(III), and its geochemistry is not influenced by redox conditions. researchgate.net The mobility and speciation of scandium in aqueous environments are governed by factors such as pH, the presence of complexing ligands, and interaction with mineral surfaces. researchgate.netgeoscienceworld.org

In aqueous solutions, the Sc³⁺ ion is considered a "hard" acid, showing a preference for bonding with hard bases like hydroxide (B78521) (OH⁻), fluoride (B91410) (F⁻), and sulfate (SO₄²⁻). researchgate.netgeologyscience.ru Consequently, in most low-temperature aqueous environments with pH ranging from approximately 4 to 10, scandium predominantly exists as various hydroxide complexes, such as Sc(OH)²⁺ and Sc(OH)₃⁰. researchgate.net The geochemical mobility of scandium is generally low, particularly in weathering environments, which can lead to its concentration in residual products like bauxites. geologyscience.ru This immobility is partly due to the strong adsorption of Sc³⁺ onto mineral surfaces, especially iron oxides like goethite and clay minerals. geoscienceworld.orggeochemicalperspectivesletters.orggeochemicalperspectivesletters.org Studies have shown that scandium's small ionic radius and high affinity for vacancies on clay edge surfaces contribute to its unique geochemical behavior, distinguishing it from other rare earth elements. geoscienceworld.org During lateritic weathering, this process prevents scandium from being leached away and facilitates the formation of scandium-rich deposits. geoscienceworld.orggeochemicalperspectivesletters.org

Sulfate (SO₄²⁻) compounds are generally salts or esters of sulfuric acid. americanelements.com Most metal sulfate compounds are readily soluble in water. americanelements.com While scandium forms complexes with sulfate, hydroxide and fluoride complexes are often more significant in controlling its mobility in most hydrothermal solutions. geologyscience.ru However, in specific environments with high sulfate concentrations, scandium sulfate complexes can play a role. researchgate.netresearchgate.net The interaction between scandium and sulfate is particularly relevant in the context of industrial processing, where sulfuric acid is a common leaching agent for extracting scandium from various ores and waste materials. nih.govscience.gov

Table 1: Dominant Scandium Species in Aqueous Systems

pH RangeDominant Scandium SpeciesGeochemical Context
< 4Sc³⁺ (free ion)Acidic environments, such as acid mine drainage. researchgate.net
4 - 10Sc(OH)²⁺, Sc(OH)₂⁺, Sc(OH)₃⁰Most common natural low-temperature environments. researchgate.net
Fluoride-richScF²⁺, ScF₂⁺Environments with high fluoride activity, e.g., greisen formation. researchgate.netgeologyscience.ru
Sulfate-richSc(SO₄)⁺, Sc(SO₄)₂⁻Industrial leaching solutions, certain geological settings. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of Sc₂(SO₄)₃·5H₂O

The synthesis of scandium sulfate pentahydrate (Sc₂(SO₄)₃·5H₂O), particularly when derived from primary ores or secondary waste streams, can be evaluated through the lens of the twelve principles of green chemistry. These principles advocate for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduacs.org

The conventional production of high-purity scandium compounds often involves complex and energy-intensive hydrometallurgical and pyrometallurgical processes. nih.govmdpi.com Applying green chemistry principles aims to make these processes more sustainable.

Waste Prevention : It is better to prevent waste than to treat it later. msu.edu In scandium recovery, this involves optimizing processes like leaching to selectively extract scandium, thereby minimizing the co-extraction of other elements and reducing waste generation. researchgate.net

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. msu.edu Processes that directly convert scandium from a leach solution (e.g., a sulfuric acid leachate) into scandium sulfate without numerous intermediate steps would have a higher atom economy.

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. msu.edu A move away from toxic reagents, such as fluoride-based stripping agents in solvent extraction, is a key goal. nih.gov

Designing Safer Chemicals : Products should be effective yet have reduced toxicity. While the intrinsic properties of scandium sulfate are fixed, the process to make it can be designed to avoid residual toxic impurities.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. msu.edu Research into solvent extraction (SX) alternatives, such as polymer inclusion membranes (PIMs), aims to reduce the large volumes of organic diluents that can be harmful to the environment. acs.org

Design for Energy Efficiency : Energy requirements should be minimized. researchgate.net Utilizing processes that operate at ambient temperature and pressure, such as some hydrometallurgical routes like bioleaching, can offer significant energy savings over high-temperature pyrometallurgy. mdpi.com

Use of Renewable Feedstocks : A raw material or feedstock should be renewable whenever technically and economically practicable. researchgate.net While scandium itself is a finite resource, using waste streams (secondary feedstocks) aligns with the spirit of this principle by conserving primary resources. journalijcar.org

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. acs.org Highly selective extraction methods, such as those using specific ion-exchange resins or enzymatic processes, can reduce the need for intermediate protection steps. acs.orgmdpi.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org Developing catalytic processes for scandium extraction or purification could significantly reduce reagent consumption and waste.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. This is more relevant to organic chemicals, but process reagents should be chosen with their end-of-life impact in mind.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. acs.org For example, using less volatile and non-flammable solvents reduces the risk of fires and explosions.

Bioleaching, which uses microorganisms to extract metals, is an emerging greener option for scandium recovery that features low energy consumption and avoids toxic by-products, though it currently suffers from low efficiency and long processing times. mdpi.com

Table 2: Application of Green Chemistry Principles to Scandium Sulfate Production

PrincipleApplication in Scandium (Sc) Production
Waste Prevention Optimizing sulfation-roasting-leaching to selectively extract Sc from red mud, minimizing waste. researchgate.net
Atom Economy Designing direct synthesis routes from sulfuric acid leachates to Sc₂(SO₄)₃·5H₂O.
Safer Solvents Using polymer inclusion membranes (PIMs) as an alternative to large-volume organic solvents in solvent extraction. acs.org
Energy Efficiency Employing hydrometallurgical processes like bioleaching over energy-intensive pyrometallurgy. mdpi.com
Renewable Feedstocks Prioritizing Sc recovery from industrial wastes (bauxite residue, coal ash) over primary mining. journalijcar.orgmdpi.com
Reduce Derivatives Using highly selective ion-exchange resins to directly capture Sc³⁺, avoiding intermediate steps. mdpi.com
Catalysis Researching catalytic systems to improve the efficiency and selectivity of extraction reactions. acs.org

Resource Recovery and Circular Economy for Scandium

Scandium is a critical raw material with a high supply risk due to its scarcity in high-grade deposits and concentration of production in a few countries. mdpi.commacycle.org A circular economy approach, which focuses on keeping materials in use and recovering value from waste, is essential for establishing a sustainable scandium supply chain. mdpi.comduke.edu This involves the recovery of scandium from secondary sources, which are often industrial waste products. mdpi.comresearchgate.net

Significant quantities of scandium are found in various industrial residues, presenting a promising opportunity for resource recovery. journalijcar.orgmdpi.com Key secondary sources include:

Bauxite (B576324) Residue (Red Mud) : A major waste product of the alumina (B75360) industry, bauxite residue can contain scandium concentrations significantly higher than its average crustal abundance. mdpi.commdpi.com Technologies like sulfation-roasting followed by water leaching have been developed to selectively extract scandium from this complex material. researchgate.netacs.org

Coal Combustion Byproducts (CCPs) : Fly ash and other residues from coal combustion are recognized as a potential domestic source of scandium and other rare earth elements. mdpi.commdpi.com

Titanium Dioxide (TiO₂) Production Waste : The waste streams from TiO₂ pigment production, both from the sulfate and chloride processes, are a significant secondary source of scandium. d-nb.infokims-imio.com Some commercial operations have successfully implemented processes to extract high-purity scandium oxide from this waste, creating value from what was previously discarded. riotinto.com

Uranium and Nickel Tailings : Residues from the processing of uranium and nickel ores can also contain economically interesting concentrations of scandium. nih.govscience.govmdpi.com

The recovery of scandium from these wastes typically involves hydrometallurgical processes. nih.gov These processes generally begin with leaching , where an acid (commonly sulfuric acid) or a base is used to dissolve the scandium into a solution. nih.govmdpi.com This is followed by separation and purification steps such as solvent extraction , ion exchange , or adsorption to isolate scandium from other co-leached metals like iron and aluminum. mdpi.commdpi.com The development of selective and efficient recovery technologies is crucial, as the economic viability often depends on effectively separating scandium from large quantities of other elements. mdpi.com

Adopting a circular economy model for scandium not only addresses supply chain vulnerabilities but also mitigates the environmental impact of waste disposal. mdpi.comkims-imio.com By processing industrial wastes to recover valuable metals, the volume of material sent to landfills is reduced, and the environmental liabilities associated with these wastes, such as the high alkalinity of red mud, can be addressed. mdpi.comresearchgate.net

Table 3: Major Secondary Sources for Scandium Recovery

Secondary SourceIndustry OriginTypical Scandium ContentRecovery Technologies
Bauxite Residue (Red Mud)Alumina Production (Bayer Process)25 - 200 ppmSulfation-Roasting-Leaching, Direct Acid Leaching, Ion Exchange. mdpi.comresearchgate.netacs.org
Coal Combustion Products (e.g., Fly Ash)Coal-Fired Power Plants20 - 100 ppmAcid Leaching, Solvent Extraction, Adsorption. mdpi.commdpi.com
Titanium Dioxide WastePigment Production15 - 140 ppmAcid Leaching, Solvent Extraction. d-nb.infokims-imio.com
Nickel Laterite TailingsNickel Miningup to 100 ppmHydrometallurgy, Acid Leaching. geochemicalperspectivesletters.orgresearchgate.net
Uranium TailingsUranium MiningVariableIon Exchange, Solvent Extraction. science.govmdpi.com

Future Directions and Emerging Research Avenues for Scandium Sulfate Pentahydrate

Exploration of Novel Polymorphs and Hydrates

The existence of different crystalline forms (polymorphs) and hydration states is a key area of investigation for scandium sulfate (B86663). The known pentahydrate americanelements.comresearchgate.net and octahydrate americanelements.com forms suggest that other stable or metastable hydrates may exist under specific conditions of temperature, pressure, and humidity. Research into related scandium compounds, such as the discovery of polymorphs in double salts like NH₄Sc(SO₄)₂ researchgate.netresearchgate.net, supports the potential for identifying new structures within the scandium sulfate system.

The primary motivation for this exploration is that different polymorphs and hydrates can exhibit distinct physical and chemical properties, including solubility, thermal stability, and reactivity. For instance, studies on the mechanochemical synthesis of metal-organic frameworks have shown that the degree of hydration in reactants can lead to entirely different final structures. mdpi.com Discovering new forms of scandium sulfate could therefore open pathways to more efficient processing or novel applications previously considered unfeasible. Computational studies using density functional theory (DFT), which have been successfully used to predict new modifications of compounds like scandium oxychloride (ScOCl) bg.ac.rsresearchgate.net, could be instrumental in guiding the synthesis of these new materials.

Table 1: Known and Potential Hydrates of Scandium Sulfate

Compound Name Chemical Formula Status Potential Research Focus
Scandium Sulfate Pentahydrate Sc₂(SO₄)₃·5H₂O Known americanelements.com Further characterization of properties.
Scandium Sulfate Octahydrate Sc₂(SO₄)₃·8H₂O Known americanelements.com Comparative studies with the pentahydrate form.
Other Scandium Sulfate Hydrates Sc₂(SO₄)₃·nH₂O Hypothetical Synthesis and characterization under various conditions.

Development of Advanced In-Situ and Operando Characterization Techniques

Understanding the dynamic behavior of Sc₂(SO₄)₃·5H₂O during chemical reactions and physical transformations is crucial for optimizing its use. Advanced characterization techniques that allow for real-time observation (in-situ) and analysis under actual operating conditions (operando) are critical for gaining these insights. 4tu.nl

Techniques such as in-situ X-ray diffraction (XRD) can monitor phase transitions, such as dehydration or decomposition, as they happen. numberanalytics.com This could provide precise information on the formation of intermediate phases or different polymorphs. Operando spectroscopy, including Raman and infrared techniques, can reveal the mechanisms of how scandium sulfate participates in catalytic processes or its transformation during the synthesis of other materials. acs.org Furthermore, advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, which has already been used to distinguish between different scandium sites in this compound researchgate.netscience.gov, can be adapted for in-situ studies to track changes in the local coordination environment of scandium atoms during reactions. These advanced methods provide a window into the material's behavior that is unattainable with conventional, static characterization. 4tu.nl

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The convergence of artificial intelligence (AI) and materials science presents a transformative opportunity for accelerating the discovery of new materials based on scandium sulfate. arxiv.orgarxiv.org Machine learning (ML) algorithms can analyze vast datasets from computational chemistry and experimental results to identify complex relationships between a material's structure and its properties. mdpi.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error discovery methods. arxiv.org

For Sc₂(SO₄)₃·5H₂O, AI and ML can be employed in several ways:

Predicting Novel Polymorphs: By training models on known crystal structures, ML algorithms can predict the existence and potential stability of new, undiscovered polymorphs of scandium sulfate. aip.org This has been successfully applied to other scandium compounds, where computational approaches predicted new structural modifications. bg.ac.rs

Screening for Properties: AI can rapidly screen hypothetical composite materials incorporating scandium sulfate for desired properties, such as catalytic activity, electronic band structure, or thermal stability, guiding experimental efforts toward the most promising candidates. arxiv.org

Optimizing Synthesis: ML models can optimize reaction conditions (e.g., temperature, pH, precursor concentration) to selectively synthesize a specific polymorph or to maximize the yield and purity of scandium-based products. acs.org

This synergy between computational prediction and experimental validation creates a high-throughput pipeline for materials innovation. arxiv.org

Design of Multifunctional Materials Incorporating Sc₂(SO₄)₃·5H₂O

Future research will likely focus on using this compound not as a standalone compound, but as a critical component in the design of advanced multifunctional materials. In this context, the scandium sulfate acts as a precursor or additive that imparts specific functionalities to a larger material system.

Potential research directions include:

Catalyst Development: Scandium compounds are known to act as catalysts. scandium.org Scandium sulfate can be a precursor for synthesizing highly dispersed scandium oxide or mixed-metal oxide catalysts on porous supports for applications in green chemistry, such as the synthesis of polyesters from waste materials. rsc.org

Advanced Ceramics and Glasses: As a source of scandia (Sc₂O₃), scandium sulfate is used in the manufacturing of specialty glasses and ceramics. stanfordmaterials.comsamaterials.com Research could explore the creation of novel glass-ceramic composites where scandium sulfate is used to control crystallization and impart superior thermal or optical properties.

Functional Coatings: Scandium sulfate could be incorporated into sol-gel or deposition processes to create thin films with specific properties. For example, scandium-doped materials are of interest for electronic applications and damage-resistant laser coatings. researchgate.nettesmet.gr

The goal is to move beyond single-purpose applications and create integrated material systems where the properties derived from scandium sulfate are combined with other functionalities.

Role in Next-Generation Industrial Processes and High-Value Applications

Scandium sulfate is a key intermediate in the production chain of high-value scandium products. acs.orgamericanelements.com Future research will focus on enhancing its role in next-generation industrial processes that are more efficient, sustainable, and geared toward high-tech applications.

Emerging high-value applications include:

Aerospace and Automotive Alloys: Scandium-aluminum alloys are prized for their lightweight and high-strength characteristics, leading to improved fuel efficiency in aircraft and vehicles. innovationnewsnetwork.comaemree.com Research into more cost-effective methods of producing these alloys, potentially using scandium sulfate as a precursor in novel metallurgical processes, is a significant avenue.

Clean Energy Technologies: Scandia-stabilized zirconia, derived from scandium compounds, is a superior electrolyte for Solid Oxide Fuel Cells (SOFCs), improving their efficiency and lowering operating temperatures. innovationnewsnetwork.comscandium.org Scandium sulfate can serve as a water-soluble precursor for the synthesis of these advanced electrolyte materials. americanelements.com

Sustainable Production: A major industrial focus is the recovery of scandium from industrial waste, such as bauxite (B576324) residue (red mud) or waste acids from titanium dioxide production. mdpi.comacs.org Developing more efficient hydrometallurgical processes to extract and purify scandium into compounds like scandium sulfate is a critical step toward creating a stable, European supply chain for this strategic metal. tesmet.grresearchgate.net

Table 2: High-Value Applications and the Role of Scandium Sulfate

Application Area Key Scandium Product Role of this compound
Aerospace & Automotive Aluminum-Scandium Alloys Precursor for scandium metal or master alloys. aemree.commdpi.com
Clean Energy Scandia-Stabilized Zirconia (for SOFCs) Water-soluble precursor for electrolyte synthesis. innovationnewsnetwork.comscandium.org
High-Intensity Lighting Scandium Iodide, Scandium Oxide Intermediate for producing high-purity scandium compounds. scandium.orgchemicool.com
Electronics & Semiconductors Scandium Oxide, AlScN Thin Films Precursor for deposition materials. samaterials.comtesmet.gr

Q & A

Q. How is scandium sulfate pentahydrate synthesized in laboratory settings, and what purity controls are required?

this compound (Sc₂(SO₄)₃·5H₂O) is typically synthesized by reacting scandium oxide (Sc₂O₃) with sulfuric acid under controlled conditions. A common protocol involves:

  • Dissolving Sc₂O₃ in concentrated H₂SO₄ at elevated temperatures (80–100°C) with continuous stirring.
  • Filtering the solution to remove unreacted impurities, followed by slow crystallization at room temperature .
    Purity is validated via elemental analysis (e.g., ICP-OES for Sc³⁺ quantification) and sulfate ion titration. Hydration state confirmation requires thermogravimetric analysis (TGA) to verify the 5:1 H₂O-to-salt ratio .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include:

  • Solubility : 54.6 g/100 mL in water at 25°C, with pH-dependent hydrolysis observed above pH 4 .
  • Density : 2.519 g/cm³ for the pentahydrate form.
  • Thermal stability : Dehydration begins at ~110°C, with sulfate decomposition occurring above 600°C .
    These properties influence solvent selection, reaction temperature limits, and storage conditions (room temperature, desiccated) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • FT-IR : Identifies sulfate symmetric/asymmetric stretching vibrations (1100–1200 cm⁻¹) and hydration bands (3400–3500 cm⁻¹) .
  • XRD : Confirms crystallinity and matches patterns against reference data (e.g., ICDD PDF-2 database).
  • Ion chromatography : Quantifies sulfate ion content with <2% error margins .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be analyzed to resolve conflicting literature data?

Conflicting decomposition temperatures (e.g., variations in reported dehydration steps) are resolved via coupled TGA-DSC-MS:

  • TGA tracks mass loss steps (e.g., 5 H₂O molecules lost between 110–150°C).
  • DSC identifies endothermic/exothermic events correlated with phase transitions.
  • MS detects evolved gases (e.g., H₂O, SO₂, SO₃) to distinguish sulfate decomposition from hydration loss .
    Methodological consistency in heating rates (e.g., 10°C/min) and sample preparation (particle size uniformity) is critical .

Q. How do researchers resolve contradictions in solubility data for this compound across ionic media?

Discrepancies arise from ionic strength effects and competing complexation (e.g., Cl⁻ or NO₃⁻ interference). A systematic approach includes:

  • Ionic strength adjustment : Use inert electrolytes (e.g., NaClO₄) to maintain constant activity coefficients.
  • Spectrophotometric titration : Monitor Sc³⁺-sulfate complexes using Arsenazo III indicator at pH 2–3 .
  • Data normalization : Report solubility as molality (mol/kg solvent) to account for solution non-ideality .

Q. What advanced separation techniques optimize this compound recovery from mixed rare-earth solutions?

  • Ion exchange : Use sulfonic acid resins (e.g., Dowex 50WX8) with pH-controlled elution (pH 1.5–2.5) to separate Sc³⁺ from La³⁺ or Y³⁺ .
  • Solvent extraction : Employ organophosphorus ligands (e.g., D2EHPA) in kerosene for selective Sc³⁺ partitioning .
  • Precipitation : Adjust sulfate concentration to exploit differential solubility thresholds of rare-earth sulfates .

Methodological Best Practices

  • Safety protocols : Adhere to SDS guidelines for handling hygroscopic scandium salts, including fume hood use and PPE (nitrile gloves, goggles) .
  • Data validation : Cross-reference thermal analysis results with at least two independent techniques (e.g., TGA + XRD) .
  • Error reporting : Quantify uncertainties in solubility measurements via triplicate trials with standard deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.